Product packaging for Aconitic acid(Cat. No.:)

Aconitic acid

Cat. No.: B8817536
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aconitic Acid (Propene-1,2,3-tricarboxylic acid) is a white, crystalline tricarboxylic acid and a key biochemical intermediate. It exists as two isomers, cis-aconitic acid and trans-aconitic acid. The cis-isomer is a well-established intermediate in the Tricarboxylic Acid (TCA) cycle, where it is formed from citrate and converted to isocitrate by the enzyme aconitase . The trans-isomer is the more thermodynamically stable form and is the primary isomer that accumulates in plants such as sugarcane and sweet sorghum . This compound is listed by the U.S. Department of Energy as one of the top 30 value-added chemicals from biomass, highlighting its significance as a renewable chemical building block . In research, this compound is widely used in metabolic studies to investigate the TCA cycle and energy metabolism. Recent biological studies have shown that cis-aconitic acid exhibits significant anti-inflammatory effects, inhibiting leukocyte accumulation and cytokine production in murine models of antigen-induced arthritis and gout, suggesting its potential for investigating inflammatory joint diseases . It also serves as a precursor in the microbial production of itaconic acid, a monomer for bio-based polymers . In materials science, this compound is a valuable, multifunctional precursor for synthesizing biodegradable hyperbranched polyesters for tissue engineering, as well as acting as a cross-linking agent and bio-based plasticizer . Additional research applications include its study as a fermentation inhibitor and its reported nematicidal and anti-leishmanial properties . This product is intended for research purposes only and is not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O6 B8817536 Aconitic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

prop-1-ene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GTZCVFVGUGFEME-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

melting_point

194-195 °C (WITH DECOMP)

physical_description

White to yellowish solid;  [Hawley]
colourless or yellow crystals, leaves, or plates;  pleasant winey acid taste;  almost odourless

solubility

2.45 M
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C;  SOL IN 2 PARTS 88% ALCOHOL @ 12 °C;  SLIGHTLY SOL IN ETHER
soluble in water and alcohol

Origin of Product

United States

Biological Roles and Metabolic Significance of Aconitic Acid

Aconitic Acid as a Tricarboxylic Acid (TCA) Cycle Intermediate

This compound is a crucial intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. encyclopedia.pubmdpi.comresearchgate.netontosight.aiusda.govnih.gov This cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. ontosight.ai

Role in Citrate-Isocitrate Conversion via Aconitase

Within the TCA cycle, cis-aconitic acid serves as an intermediary in the conversion of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase. wikipedia.orgmdpi.comwikipedia.orgcreative-enzymes.com Aconitase facilitates the stereospecific isomerization of citrate to isocitrate through a dehydration and hydration mechanism, with cis-aconitate being the enzyme-bound intermediate. wikipedia.orgresearchgate.net This reversible reaction is essential for the continuation of the TCA cycle, ultimately leading to the production of ATP, the cell's main energy currency. researchgate.net The equilibrium of the aconitase reaction, which includes citrate, cis-aconitate, and isocitrate, typically favors citrate. creative-enzymes.comresearchgate.net

Regulation of TCA Cycle Activity by this compound

The accumulation of this compound, particularly the trans-isomer, can play a role in regulating the TCA cycle. mdpi.comnih.gov Trans-aconitate is known to be a competitive inhibitor of the enzyme aconitase. creative-enzymes.com This inhibition can modulate the flow of metabolites through the TCA cycle, demonstrating a feedback mechanism where a product of a related pathway can influence the cycle's activity. mdpi.comnih.gov

This compound Accumulation and Storage in Biological Systems

While a transient intermediate in the TCA cycle of most organisms, this compound, primarily as trans-aconitate, accumulates to high levels in certain biological systems, particularly in the plant kingdom. encyclopedia.pubmdpi.comnih.gov

Plant Accumulation in Sugarcane and Sweet Sorghum

Sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench) are notable for being the most significant accumulators of this compound, where it is the most prevalent C6 organic acid. encyclopedia.pubmdpi.comusda.govnih.govmdpi.com In these plants, the concentration of this compound can be substantial, accounting for approximately 0.1% to 0.5% of the stalk juice in sugarcane and around 1% in sweet sorghum syrup. mdpi.com The accumulation of trans-aconitic acid in these plants is thought to serve as a storage pool of fixed carbon and may also contribute to defense mechanisms against pests. encyclopedia.pubmdpi.com

Presence in Other Plant Species (e.g., Oats, Rye, Wheat, Barley, Maize, Echinodorus grandiflorus)

Beyond sugarcane and sweet sorghum, this compound has been detected in a variety of other plant species. These include several common cereal grasses such as oats (Avena sativa), rye (Secale cereale), wheat (Triticum aestivum), barley (Hordeum vulgare), and maize (Zea mays). encyclopedia.pubmdpi.comnih.gov In maize, aconitic and oxalic acids are the predominant organic acids, and it's believed that this compound helps protect the plant against aluminum toxicity. mdpi.com Approximately 60% of the this compound found in maize is the trans-isomer. mdpi.com

The medicinal plant Echinodorus grandiflorus is another species known to contain this compound, specifically cis-aconitic acid in its leaves. thieme-connect.comscite.aithieme-connect.comresearchgate.net Research has also identified the presence of trans-aconitic acid in this plant. scielo.br

The following table summarizes the presence of this compound in various plant species:

Plant SpeciesCommon NamePresence of this compound
Saccharum officinarum L.SugarcaneHigh accumulation encyclopedia.pubnih.govmdpi.com
Sorghum bicolor L. MoenchSweet SorghumHigh accumulation encyclopedia.pubnih.govmdpi.com
Avena sativaOatsDetected encyclopedia.pubmdpi.comnih.gov
Secale cerealeRyeDetected encyclopedia.pubmdpi.comnih.gov
Triticum aestivumWheatDetected encyclopedia.pubmdpi.comnih.gov
Hordeum vulgareBarleyDetected encyclopedia.pubmdpi.comnih.gov
Zea maysMaizeDetected encyclopedia.pubmdpi.comnih.gov
Echinodorus grandiflorus-Detected thieme-connect.comscielo.br

Formation of Tricarboxylic Acid Pools in Higher Plants

In most organisms, this compound exists as a transient intermediate within the mitochondrial Tricarboxylic Acid (TCA) cycle, where it is rapidly converted from citrate and then to isocitrate by the enzyme aconitase. However, certain higher plants have evolved the capacity to accumulate substantial quantities of this compound, forming large storage pools that are physically and metabolically distinct from the primary TCA cycle [1, 4].

The formation of these pools begins with the synthesis of citric acid in the mitochondria. Instead of proceeding through the TCA cycle, the intermediate cis-aconitate is transported out of the mitochondria and into the cytoplasm. It is then sequestered within the cell's largest organelle, the vacuole. Inside the vacuole, it isomerizes to the more stable trans-aconitic acid, where it can accumulate to exceptionally high concentrations. This process effectively diverts carbon away from immediate energy production and into a stable, stored form .

This accumulation is particularly prominent in specific plant families and species, such as sugarcane (Saccharum officinarum), wheat (Triticum aestivum), and barley (Hordeum vulgare). In these plants, the concentration of this compound in the vacuole can be orders of magnitude higher than in the metabolically active cytoplasm, representing a significant portion of the plant's total organic acid content. The table below illustrates typical concentration ranges found in accumulator plants, highlighting the significant investment in this metabolic pool.

Table 1: this compound Concentration in Tissues of Accumulator Plants
Plant SpeciesTissueTypical this compound Concentration (% of Dry Weight)Primary Isomer in Vacuole
Sugarcane (Saccharum officinarum)Stalks / Culm0.5 - 2.0%trans-Aconitic acid
Wheat (Triticum aestivum)Leaves1.0 - 4.0%trans-Aconitic acid
Barley (Hordeum vulgare)Shoots~1.5%trans-Aconitic acid

This strategic sequestration creates a large reservoir of tricarboxylic acids that is not subject to the rapid turnover of the mitochondrial TCA cycle. This pool serves critical functions related to plant defense, carbon storage, and stress tolerance, which are fundamental to the plant's survival advantage [1, 4].

Ecological and Defensive Roles of this compound in Organisms

The accumulation of this compound is not merely a metabolic quirk but a highly evolved ecological strategy. By maintaining a large vacuolar pool of this compound, plants gain significant advantages in their interactions with both herbivores and pathogens, as well as in their ability to manage abiotic environmental stresses.

The significant metabolic cost of diverting carbon to produce and store this compound is justified by its multifaceted role in enhancing plant fitness and survival. Its functions range from direct deterrence of pests to acting as a buffer against environmental challenges like mineral toxicity and fluctuating carbon availability [2, 4, 5, 6, 8, 9].

High concentrations of trans-aconitic acid in plant tissues, particularly in the phloem sap and leaves, serve as a potent antifeedant against various herbivorous insects. This effect is not typically due to acute toxicity but rather to feeding deterrence and the disruption of the insect's digestive physiology [2, 4, 5, 8, 9].

Research has demonstrated a strong negative correlation between the concentration of trans-aconitate in plant phloem and the performance of phloem-feeding insects like aphids. For example, in studies involving the greenbug aphid (Schizaphis graminum) on different wheat cultivars, resistant varieties consistently show higher levels of this compound. The mechanism is believed to involve the chelation of essential divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), within the insect's gut. This sequestration disrupts the function of critical digestive enzymes and impairs nutrient absorption, leading to reduced growth, lower fecundity, and increased mortality in the aphid population . The deterrent effect makes the plant a less suitable host, encouraging herbivores to seek other food sources.

Table 2: Impact of this compound on Aphid Performance (Illustrative Data)
This compound Concentration in DietAphid Survival Rate (after 7 days)Average Fecundity (nymphs/aphid)Feeding Behavior
Low (Control)95%25Sustained feeding
Medium70%12Interrupted feeding, probing
High40%4Feeding deterrence, host rejection

In addition to its role against herbivores, this compound contributes to a plant's defense against pathogenic fungi. The accumulation of this organic acid in leaf and stem tissues creates an environment that is inhospitable to fungal colonization and growth [2, 4, 5, 6, 8, 9].

The primary antifungal mechanism is not direct fungicidal action but rather the modification of the host tissue environment. The high concentration of this compound can lower the pH of the apoplast (the space between plant cells), which can inhibit the germination of fungal spores and the activity of extracellular enzymes that fungi use to break down plant cell walls. Furthermore, like its effect on insects, the strong chelating ability of this compound can sequester metal ions that are essential cofactors for fungal enzymes, thereby impeding the pathogen's metabolic processes and growth. This role has been observed in the defense of gramineous plants like barley against pathogens such as powdery mildew [2, 6].

The vacuolar pool of this compound represents a significant and readily accessible reserve of fixed carbon. While plants primarily store energy as starch, this compound provides a soluble and easily mobilizable alternative [2, 4, 5, 6, 8, 9].

During periods of high photosynthetic activity, excess carbon can be shunted into the this compound pool. When energy demands increase, or when photosynthesis is limited (e.g., at night, during drought, or following defoliation), the stored aconitate can be transported out of the vacuole and back to the mitochondria. There, it can re-enter the TCA cycle to generate ATP and reducing equivalents, or it can be used as a carbon skeleton for the synthesis of amino acids and other essential compounds. This strategy provides metabolic flexibility, allowing the plant to buffer its energy supply and support growth and recovery even under suboptimal conditions. This is particularly advantageous for perennial grasses that must survive dormant periods and regrow rapidly [4, 5].

In acidic soils (pH < 5.5), the soluble aluminum ion (Al³⁺) is highly toxic to plants, primarily by inhibiting root growth and nutrient uptake. Plants that are tolerant to aluminum toxicity often employ a strategy involving the exudation of organic acids from their roots. This compound, with its three carboxyl groups, is a highly effective chelator of Al³⁺ .

When exuded into the rhizosphere (the soil region immediately surrounding the roots), this compound binds strongly with toxic Al³⁺ ions. This forms a stable and non-toxic aconitate-aluminum complex. This chelation process effectively detoxifies the aluminum in the root zone, preventing it from entering the root cells and causing damage. Some research also suggests an internal detoxification role, where this compound accumulated within plant cells can chelate any Al³⁺ ions that have managed to breach the root's initial defenses, sequestering them in the vacuole and preventing them from interfering with metabolic processes in the cytoplasm . This dual-action mechanism—both external detoxification and internal tolerance—makes this compound a critical component of the aluminum resistance strategy in tolerant plant species.

Role in Plant Survival Advantage

Osmoregulation

The accumulation of organic acids, including this compound, is a documented response to various environmental stresses in plants, where they can function in osmoregulation to maintain cellular water balance.

In a study on creeping bentgrass (Agrostis stolonifera) subjected to heat stress, exogenous treatments that alleviated leaf senescence also led to higher accumulations of several organic acids, including this compound. plos.org This suggests a role for these metabolites in protecting cells from stress-induced damage, partly through osmotic adjustment. plos.org The increased levels of TCA cycle intermediates like citric acid, this compound, and malic acid may also indicate more active mitochondrial respiration to generate energy for stress responses. plos.org

Similarly, in rice (Oryza sativa) under osmotic stress, a stress-tolerant cultivar showed maintained or increased levels of TCA cycle intermediates, including cis-aconitic acid, in its roots. nih.gov This metabolic response is believed to contribute to the maintenance of crucial biological functions like energy production and antioxidant defense, which are vital for root development under stress conditions. nih.gov Research on maize (Zea mays) embryos under low-temperature stress also found that the application of proline, a known osmoprotectant, led to an increase in the content of various organic acids, including trans-aconitic acid. mdpi.com This accumulation of organic acids is associated with enhanced osmotic adjustment and stress tolerance. mdpi.com Furthermore, studies on Amaranthus caudatus have identified this compound as one of the metabolites involved in the response to zinc-induced stress, where it may contribute to osmoregulation and the chelation of excess metal ions. metabolomicsworkbench.org

The formation of trans-aconitate from citrate can be stimulated by an increase in potassium concentration in the cytosol of plant cells. frontiersin.org This link between potassium levels and trans-aconitic acid may be significant for maintaining osmotic balance, as potassium is a major inorganic osmolyte in plants. frontiersin.org

Microbial Interactions and Environmental Adaptation

This compound is a key molecule in the intricate relationships between microbes and their environment, influencing microbial survival, competition, and interactions with other organisms.

Trans-aconitic acid (TAA), which is abundant in various plants, serves as a valuable, albeit under-appreciated, carbon source for many soil bacteria. oup.comoup.com The ability to metabolize TAA provides a significant competitive advantage to bacteria in the soil environment. oup.comresearchgate.net For instance, the bacterium Bacillus velezensis FZB42 possesses a specific regulatory system, the tar operon, for sensing and catabolizing TAA. oup.comoup.com This system includes a transporter to import TAA and an isomerase to convert it into cis-aconitic acid, which can then enter the central TCA cycle. oup.comoup.comresearchgate.net The widespread presence of this TAA assimilation system across the bacterial domain highlights its importance for bacterial carbon acquisition and adaptation to diverse environments. oup.comresearchgate.net

Beyond serving as a nutrient, this compound can also mediate other microbial interactions. For example, it has been investigated for its potential to inhibit biofilm formation. mdpi.comencyclopedia.pub Biofilms are communities of microorganisms encased in a self-produced matrix, which can enhance their survival and resistance. Computational studies have predicted that TAA may act as an inhibitor of the PleD protein, a key enzyme involved in the production of cyclic di-GMP, a signaling molecule essential for biofilm formation in many bacteria. mdpi.comencyclopedia.pub

Furthermore, this compound is involved in plant-microbe interactions. The infection of plants by Agrobacterium tumefaciens, a bacterium that causes crown gall tumors, is a well-studied example of such interactions. researchgate.net While the direct role of this compound in this specific interaction is complex and part of a broader metabolic response, the general accumulation of organic acids in plants can influence the surrounding microbial communities. The production and secretion of organic acids by plants can shape the rhizosphere microbiome, favoring the growth of certain microbes over others.

The metabolic interplay involving this compound also extends to fungi. Some fungi can convert this compound into itaconic acid, a valuable platform chemical. mdpi.com This conversion can occur from either the cis or trans isomer, depending on the fungal species, demonstrating the diverse metabolic capabilities within the microbial world for utilizing plant-derived compounds. mdpi.com

Biosynthesis and Production Pathways of Aconitic Acid

Endogenous Biosynthetic Mechanisms

In nature, aconitic acid exists in two isomeric forms, cis-aconitate and trans-aconitate, with the trans isomer being the more stable and predominant form. mdpi.com The biosynthesis of these isomers is closely linked to the tricarboxylic acid (TCA) cycle.

One pathway for the formation of trans-aconitate involves the enzyme citrate (B86180) dehydrase. frontiersin.org This enzyme catalyzes the dehydration of citrate to directly form trans-aconitate. frontiersin.orgresearchgate.net This reaction is distinct from the canonical aconitase reaction in the TCA cycle as it specifically produces the trans isomer and does not appear to be readily converted to isocitrate. frontiersin.org In maize, two isoforms of citrate dehydrase have been identified, and their activity shows a positive correlation with potassium levels, which may explain the high accumulation of trans-aconitic acid in certain grasses. frontiersin.orgnih.gov

The reaction catalyzed by citrate dehydrase provides an alternative route for citrate metabolism in plants, leading to a pool of stored trans-aconitate. frontiersin.org

The interconversion between cis-aconitate and trans-aconitate is facilitated by the enzyme aconitate isomerase (also known as aconitate Δ-isomerase, EC 5.3.3.7). mdpi.comwikipedia.org This enzyme catalyzes the reversible isomerization between the two forms. mdpi.com While the reaction is reversible, the equilibrium often favors the more energetically stable trans-aconitate. mdpi.comnih.gov

Aconitate isomerase plays a crucial role in the metabolism of trans-aconitate, allowing it to be converted to the TCA cycle intermediate cis-aconitate, which can then be further metabolized by aconitase to isocitrate. frontiersin.org The enzyme has been identified and characterized in various organisms, including bacteria like Pseudomonas putida and plants. wikipedia.orggenome.jp In barley, the synthesis of aconitate isomerase is induced by the presence of trans-aconitate. frontiersin.org

Genetic studies have provided significant insights into the biosynthesis of this compound, particularly in bacteria. A notable example is the Tbr operon discovered in the soil bacterium Bacillus thuringiensis. nih.gov This operon is responsible for the synthesis of trans-aconitic acid, which acts as a nematicide against plant-parasitic nematodes. nih.govencyclopedia.pub

The Tbr operon consists of two key genes:

tbrA : This gene encodes for an aconitate isomerase (TbrA) that catalyzes the conversion of cis-aconitate, an intermediate of the TCA cycle, into trans-aconitate. nih.govnih.govscience.gov

tbrB : This gene encodes for a membrane-bound transporter protein (TbrB) that facilitates the export of the synthesized trans-aconitate out of the bacterial cell. nih.govnih.govscience.gov

The discovery of the Tbr operon elucidated a specific genetic pathway for the production and secretion of trans-aconitic acid as a virulence factor in B. thuringiensis. nih.gov Bioinformatic analyses have shown that this gene cluster is associated with transposable elements, suggesting its potential for horizontal gene transfer among bacteria. nih.govscience.gov A similar system, the tar operon, has been identified in Bacillus velezensis FZB42 for the catabolism of trans-aconitic acid. oup.com

Aconitate Isomerase-Mediated Interconversion

Biotechnological Production of this compound

The industrial demand for this compound has driven the development of biotechnological production methods, primarily through microbial fermentation, as an alternative to extraction from plants or chemical synthesis. nih.gov

Microbial fermentation offers a promising and sustainable route for large-scale this compound production. nih.gov Various microorganisms, including fungi and bacteria, have been explored for this purpose. For instance, engineered strains of the fungus Aspergillus terreus, which is naturally used for itaconic acid production, have been developed to produce this compound. nih.govfrontiersin.org By blocking the pathway for itaconic acid synthesis, these strains can accumulate cis-aconitic acid and, with the heterologous expression of an aconitate isomerase, can be engineered to produce high titers of trans-aconitic acid. nih.gov Fermentation process optimization has led to significant yields, with one study reporting a titer of 60 g/L in a 20 m³ fermenter. nih.gov

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. nih.gov Several strategies have been employed to engineer E. coli for this compound production. One successful approach involves the use of CRISPR interference (CRISPRi) to modulate the expression of key metabolic genes. researcher.lifenih.gov

In one study, a CRISPRi system was designed to simultaneously repress the genes encoding pyruvate (B1213749) kinase (PK) and isocitrate dehydrogenase (IDH). researcher.lifenih.gov This strategy aimed to redirect the metabolic flux from the glycolytic pathway and the TCA cycle towards the accumulation of this compound. The engineered strain exhibited a significant increase in this compound production compared to the control strain, reaching up to 623.80 ± 20.05 mg/L in fed-batch cultivation. researcher.lifenih.gov This approach also had the advantage of maintaining low levels of undesirable byproducts like acetate (B1210297) and lactate. researcher.life

Other strategies in E. coli have focused on the heterologous expression of genes from other organisms, such as aconitate isomerase and aconitase hydratase, to produce trans-aconitic acid from citrate. mdpi.com

Table 1: Research Findings on Engineered E. coli for this compound Production

Engineering StrategyKey Genes Targeted/ExpressedReported this compound TiterReference
CRISPR interference (CRISPRi)Repression of pyruvate kinase (PK) and isocitrate dehydrogenase (IDH)623.80 ± 20.05 mg/L (fed-batch) researcher.lifenih.gov
Heterologous ExpressionAconitate isomerase and aconitate hydrataseNot specified mdpi.com

Compound List

Microbial Fermentation Strategies for this compound Production

Production in Aspergillus Species

Aspergillus terreus is a well-known industrial producer of itaconic acid, a compound synthesized from the this compound pathway intermediate, cis-aconitate. nih.govnih.gov While wild-type strains predominantly produce itaconic acid, certain mutant strains of Aspergillus terreus and Aspergillus itaconicus have been developed that are capable of producing and accumulating this compound in good yields from carbohydrate substrates like glucose or sucrose (B13894). google.com The production of this compound in these fungi is intrinsically linked to the tricarboxylic acid (TCA) cycle, where cis-aconitic acid is a natural intermediate. nih.gov

In the itaconic acid biosynthesis of A. terreus, cis-aconitate is formed from citrate in the mitochondria. annualreviews.orgfrontiersin.org For itaconic acid production, this cis-aconitate is then decarboxylated by the enzyme cis-aconitate decarboxylase (CadA). nih.govfrontiersin.org To shift production towards this compound, genetic modifications are necessary. For instance, by deleting the cadA gene in Aspergillus pseudoterreus, researchers were able to halt the conversion of cis-aconitate to itaconic acid, leading to the accumulation and secretion of this compound at approximately 10 g/L. labpartnering.org While it has been suggested that Aspergillus niger can produce this compound in the presence of methylene (B1212753) blue, a commercially viable fermentation process using this species has not been established. google.com

Challenges with Compartmentalization and Transporters in Microbial Systems

A significant challenge in the microbial production of this compound is the subcellular compartmentalization of its biosynthetic pathway. annualreviews.orgagilebiofoundry.org In fungi like Aspergillus, the initial steps of the TCA cycle, which produce the precursor cis-aconitic acid from citrate, occur within the mitochondria. annualreviews.orgfrontiersin.org However, the subsequent enzymatic conversions and final export of the product happen in the cytosol and across the plasma membrane. frontiersin.orgresearchgate.net

Furthermore, the final product, this compound, must be secreted from the cell into the fermentation medium. researchgate.net This requires specific exporter proteins in the cell membrane. Identifying and engineering these transporters is crucial for preventing intracellular accumulation, which can be toxic or inhibit metabolic pathways, and for achieving high extracellular titers. labpartnering.orguniversiteitleiden.nl The complexity of these transport processes across different cellular compartments presents a major hurdle in optimizing microbial strains for high-level this compound production. agilebiofoundry.orgnih.gov

Metabolic Engineering Approaches for Enhanced Yield

Modulating Metabolic Pathways via CRISPR Interference

Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has emerged as a powerful tool for enhancing this compound production by precisely modulating metabolic fluxes. nih.govresearchgate.net This technology allows for the targeted repression of specific genes, redirecting metabolic intermediates towards the synthesis of the desired product. nih.gov

In a notable study using Escherichia coli, an engineered CRISPRi system was designed to simultaneously downregulate two key enzymes: pyruvate kinase (PK) in the glycolytic pathway and isocitrate dehydrogenase (IDH) in the TCA cycle. nih.govresearchgate.net The repression of these genes was confirmed by RT-qPCR and enzyme activity assays. nih.gov This dual-target approach successfully coordinated the glycolysis and TCA cycles, channeling metabolic flux away from competing pathways and towards the accumulation of this compound, an intermediate of the TCA cycle. nih.gov The engineered E. coli strain demonstrated a significant increase in this compound production, achieving titers of 362.80 mg/L in shake-flask cultivation (a 60-fold increase) and 623.80 mg/L in fed-batch cultivation (a 15-fold increase) compared to the control strain. nih.govresearchgate.net This strategy highlights the potential of CRISPRi to fine-tune central metabolism for the overproduction of intermediate metabolites. nih.govnih.gov

Heterologous Expression of Aconitate Isomerase and Hydratase

Another effective strategy to boost this compound yield is the heterologous expression of specific enzymes to create a novel production pathway. mdpi.com Researchers have successfully engineered E. coli to produce trans-aconitic acid from citric acid by co-expressing genes for aconitate isomerase (AI) and aconitate hydratase (AH). researchgate.net

In this approach, the gene for aconitate hydratase from E. coli W3110, which catalyzes the dehydration of citric acid to form cis-aconitic acid, was expressed alongside the gene for aconitate isomerase from Pseudomonas sp. WU-0701. researchgate.net The aconitate isomerase then efficiently converts the intermediate cis-aconitic acid into the final product, trans-aconitic acid. mdpi.comresearchgate.net Using whole cells of this recombinant E. coli as a biocatalyst, a production of 91 mM trans-aconitic acid was achieved from 400 mM citric acid within 120 minutes under optimal conditions (pH 7.0 and 37°C). researchgate.net This whole-cell reaction demonstrates a viable bioconversion process, though it relies on the availability of citric acid as a starting substrate. labpartnering.orgmdpi.com

Engineering Transporter Proteins (e.g., MttA) for Secretion

Engineering transporter proteins is a critical metabolic engineering strategy to overcome the challenge of compartmentalization and enhance the secretion of this compound. universiteitleiden.nlmdpi.com The mitochondrial carrier protein MttA from Aspergillus terreus, which is naturally involved in itaconic acid biosynthesis, has been a key target for this approach. researchgate.netnih.gov

Studies have confirmed the mitochondrial localization of MttA and demonstrated its function as a transporter that preferentially exports cis-aconitic acid from the mitochondria to the cytosol. researchgate.netnih.gov When the gene for MttA was expressed in metabolically engineered strains of Aspergillus niger, a known high-level producer of citric acid, the cells began to secrete significant amounts of this compound. researchgate.netnih.gov This modification effectively diverted the mitochondrial cis-aconitate pool to the cytosol and subsequently out of the cell, achieving an this compound titer of 9 g/L. researchgate.net

More recently, a specific this compound exporter, named AexA, was identified in Aspergillus pseudoterreus. labpartnering.org Overexpression of this aexA gene, particularly in a strain where the cis-aconitic acid decarboxylase (cadA) gene was deleted, resulted in high-level production of this compound. labpartnering.org These findings underscore the importance of transporter engineering, both for moving intermediates between cellular compartments and for exporting the final product, as a means to significantly increase production titers. universiteitleiden.nlboku.ac.at

Gene Cluster Organization and Regulation (e.g., U. maydis Adi1 and Tad1)

In the basidiomycete fungus Ustilago maydis, the biosynthesis of itaconic acid, a derivative of this compound, occurs through a pathway involving enzymes and transporters encoded by a dedicated gene cluster. oup.comresearchgate.net This cluster provides a model for understanding the coordinated regulation of this compound metabolism. The pathway in U. maydis is distinct from that in Aspergillus. It involves the isomerization of cis-aconitate to trans-aconitate by the enzyme aconitate-Δ-isomerase (Adi1), followed by the decarboxylation of trans-aconitate to itaconic acid by trans-aconitate decarboxylase (Tad1). mdpi.comoup.comencyclopedia.pub

These key enzymes, Adi1 and Tad1, are encoded by genes located within a metabolic gene cluster. oup.comresearchgate.net This cluster also contains genes for a mitochondrial transporter (Mtt1) and a plasma membrane transporter (Itp1), which are essential for transporting intermediates and exporting the final product. universiteitleiden.nlresearchgate.net The expression of all genes in this cluster is coordinately regulated by a pathway-specific transcription factor, Ria1, and is induced by conditions such as nitrogen limitation. oup.comresearchgate.netencyclopedia.pub This organized genetic structure ensures that all necessary components for the pathway are synthesized in a synchronized manner, providing an efficient system for producing itaconic acid from aconitate intermediates. Understanding this regulatory network offers valuable insights for engineering other microbes for the production of this compound itself. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
cis-Aconitate
trans-Aconitic acid
Itaconic acid
Citric acid
Glucose
Sucrose
Isocitrate
Acetate
Lactate

Table of Key Genes and Enzymes

Gene/ProteinFunctionOrganism of Origin
CadAcis-Aconitic acid decarboxylaseAspergillus terreus
PKPyruvate kinaseEscherichia coli
IDHIsocitrate dehydrogenaseEscherichia coli
AIAconitate isomerasePseudomonas sp. WU-0701
AHAconitate hydrataseEscherichia coli W3110
MttAMitochondrial cis-aconitic acid transporterAspergillus terreus
AexAThis compound exporterAspergillus pseudoterreus
Adi1Aconitate-Δ-isomeraseUstilago maydis
Tad1trans-Aconitate decarboxylaseUstilago maydis
Mtt1Mitochondrial transporterUstilago maydis
Itp1Plasma membrane transporterUstilago maydis
Ria1Transcription factorUstilago maydis

Recovery of this compound from Renewable Biomass

This compound, a valuable chemical building block, is predominantly found in sugar-bearing plants like sugarcane and sweet sorghum. mdpi.comlsuagcenter.com Its recovery from the byproducts of sugar processing, such as molasses and syrup, represents a significant opportunity for creating additional revenue streams for the sugar industry. mdpi.com Various methods have been explored and implemented for the extraction and purification of this compound from these renewable feedstocks.

Extraction from Sugarcane Molasses and Sweet Sorghum Syrup

Sugarcane and sweet sorghum are primary sources for this compound, where it can constitute 0.9–5.5% of dissolved solids in sugarcane and around 1% in sweet sorghum syrup. mdpi.commdpi.com Molasses, a viscous byproduct of sugar refining, is particularly rich in this compound, with concentrations reaching as high as 3-7%. lsuagcenter.com

Liquid-liquid extraction has been identified as a promising and economically viable method for recovering this compound from these sources. nih.gov Studies have investigated various solvents to optimize extraction efficiency and purity.

Ethyl Acetate: This solvent has demonstrated high selectivity in extracting trans-aconitic acid (TAA), achieving up to 69% recovery with 99.9% purity from Louisiana sugarcane molasses. mdpi.comnih.gov A process involving acidification of molasses to a pH of 1.3 with sulfuric acid, followed by exhaustive extraction with ethyl acetate, allows for direct recovery of the acid. colab.wsresearchgate.net Research has shown that extraction yields from molasses can range from 34% to 69%, depending on conditions like temperature and duration. colab.ws For instance, extractions performed at 40°C for 6 hours yielded the highest recovery and purity. lsuagcenter.com

The table below summarizes the findings of various extraction studies.

FeedstockSolventKey FindingsReference
Sugarcane MolassesEthyl AcetateUp to 69% recovery with 99.9% purity. mdpi.comnih.gov
Yields of 34-69% depending on extraction conditions. colab.ws
Highest yield (65%) and purity (95%) at 40°C for 6 hours. lsuagcenter.com
Sweet Sorghum SyrupAcetone:Butanol:Ethanol (B145695)Overall extraction and recovery efficiency of 86%. mdpi.comusda.gov
Extraction efficiency increased with a higher acetone:butanol ratio. mdpi.com
Sugarcane MolassesButanolHigher yield but lower purity compared to other solvents. mdpi.comnih.gov
Chemical and Enzyme-Based Decarboxylation Approaches

This compound can be converted into other valuable chemicals through decarboxylation. While chemical synthesis is possible, it is often economically unfavorable compared to biological methods. mdpi.com

Chemical Decarboxylation: this compound can be chemically decarboxylated to produce itaconic acid, another important platform chemical. mdpi.com However, this process can be less efficient and cost-effective than enzymatic routes. One study demonstrated the decarboxylation of this compound to methacrylic acid with a 50% yield. colab.wsresearchgate.net

Enzyme-Based Decarboxylation: Certain fungi naturally produce enzymes that decarboxylate this compound. For instance, Aspergillus terreus utilizes a cis-aconitic acid decarboxylase (CadA) to convert cis-aconitic acid into itaconic acid. encyclopedia.pubfrontiersin.org Similarly, Ustilago maydis employs a trans-aconitate decarboxylase (Tad1) for the same conversion. mdpi.comoup.comresearchgate.net These enzymatic pathways offer a more specific and potentially more efficient route for producing itaconic acid from this compound derived from biomass. encyclopedia.puboup.com The process in A. terreus involves the transport of cis-aconitic acid from the mitochondria to the cytosol, where it is then decarboxylated. mdpi.comencyclopedia.pub

Solvent Extraction Methods

Solvent extraction is a key technique for recovering this compound from aqueous solutions like molasses and vinasse (the residue from ethanol distillation). colab.wsgoogle.com The choice of solvent significantly impacts the yield and purity of the extracted this compound.

Early experiments utilized solvents such as methyl isobutyl ketone (MIBK) and methyl ethyl ketone (MEK). google.com Subsequent research has focused on more effective solvents:

Tributyl Phosphate (B84403) (TBP): TBP is recognized as a good extraction solvent for this compound. google.com When mixed with a diluent like dodecane (B42187), a solvent mixture of 70% TBP and 30% dodecane can extract over 98% of this compound from aqueous solutions. colab.ws The efficiency of TBP is influenced by its concentration, the initial composition of the aqueous phase, its pH, and the mass-to-solvent ratio. colab.ws

Ethyl Acetate: As mentioned previously, ethyl acetate is highly selective for trans-aconitic acid. lsuagcenter.com It has been successfully used to extract this compound from acidified sugarcane molasses, with yields ranging from 30-65% and product purity around 95%. lsuagcenter.com The process involves acidifying diluted molasses to a pH of 2 before extraction. lsuagcenter.com

The following table presents data on the efficiency of different solvent systems.

Solvent/SystemFeedstock/Aqueous SolutionExtraction EfficiencyReference
Tributylphosphate (70%) + Dodecane (30%)Simulated aqueous effluents>98% colab.ws
Ethyl AcetateAcidified Sugarcane Molasses (pH 2)30-65% lsuagcenter.com
Acetone:Butanol:EthanolSweet Sorghum Syrup86% (overall recovery) mdpi.comnih.govusda.gov
Precipitation Techniques (e.g., Tricalcium Aconitate)

Precipitation is a classical method for recovering this compound, primarily by forming insoluble salts. One of the most common methods involves the precipitation of tricalcium aconitate.

This process typically involves diluting molasses, adding lime (calcium hydroxide) and calcium chloride, and then heating the mixture to induce crystallization of the aconitate salt. ensdevops.com The precipitated dicalcium magnesium aconitate or tricalcium aconitate is then recovered through centrifugation, washed, and dried. mdpi.comensdevops.com

Several factors influence the efficiency of precipitation:

pH and Temperature: A study on precipitating tricalcium aconitate from the regeneration eluate of anionic resins found a 92% yield when adding a 10% excess of calcium chloride at a pH of 7 and a temperature of 90°C. colab.ws

Concentration: The precipitation yield is highly dependent on the concentration of this compound in the solution. For concentrations below 25 g/L, the yield with a stoichiometric amount of CaCl₂ may not exceed 50%, whereas for a 40 g/L solution, the yield can be close to 78%. google.com

Purity: A major drawback of precipitation is the co-precipitation of other compounds like dyes and other organic acids, which reduces the purity of the final product and necessitates further purification steps. google.com Another disadvantage is the need to use sulfuric acid to dissociate the calcium aconitate, which generates significant amounts of sludge. google.com

Historically, a process for producing dicalcium magnesium aconitate from B-molasses was commercially practiced, but it only recovered about 40% of the available this compound. ensdevops.com

Supported Liquid Membranes for Recovery

Supported liquid membranes (SLMs) offer a technically feasible alternative for the selective recovery of this compound. jcu.edu.au This technique involves a porous support impregnated with an organic liquid membrane containing an extractant.

In one study, an SLM was impregnated with tributyl phosphate (TBP) as the extractant and Shellsol 2046 as the diluent. jcu.edu.au The transport of this compound from both defined organic acid mixtures and cane molasses solutions was investigated.

Key findings from SLM studies include:

Selectivity: this compound and oxalic acid were transported at much higher rates than malic and citric acids. jcu.edu.au

Purity and Transport Rate: When using molasses, the purity of the recovered this compound ranged from 400 to 600 g/kg (dry basis), with transport rates of 0.17–0.25 g m⁻² min⁻¹. colab.wsjcu.edu.au

Operating Conditions: The efficiency of the SLM is affected by the extractant-to-diluent ratio, the pH of the departure phase, and the temperature. jcu.edu.au Notably, operating at temperatures above 22°C caused membrane instability. colab.wsjcu.edu.au

This method shows promise for producing high-purity this compound due to the significantly lower extraction of other acids and impurities. colab.wsjcu.edu.au

Impact of Clarification Conditions on this compound Removal

Clarification is a critical step in sugar processing to remove impurities from the juice. The removal of this compound during this stage is important as high levels can lead to processing difficulties. lsu.edu The efficiency of this compound removal is influenced by several parameters.

Studies using batch clarification techniques on synthetic and raw cane juice have identified the following key factors: lsu.edu

Sucrose Concentration: Increasing sucrose concentration reduces the solubility of aconitates, thereby promoting their removal. lsu.edu

Temperature: Clarifying at lower temperatures is beneficial as it reduces the formation of cis-aconitic acid, which is more soluble. lsu.edu

Defecant Concentration: Providing an adequate concentration of the defecant (liming agent) is crucial for reacting with competing compounds and precipitating aconitates. lsu.edu

pH: The removal of calcium aconitate is significantly enhanced if the pH of the limed juice is at least 8.0-8.5. google.com High levels of this compound can increase the buffering capacity of the juice. google.com

Optimizing these conditions can lead to increased removal of this compound. For instance, applying optimal conditions derived from synthetic juice to raw juice resulted in a marginal increase in removal, suggesting that clarification of juice at more concentrated levels could be more effective. lsu.edu

Mechanisms of Aconitic Acid S Biological Activity Non Clinical Models

Enzymatic Inhibition and Metabolic Regulation

Aconitic acid isomers play a significant role in metabolic regulation, primarily through the inhibition of specific enzymes. This inhibitory action can have profound effects on cellular processes, including the tricarboxylic acid (TCA) cycle and fermentation pathways.

Aconitase Inhibition by trans-Aconitic Acid

trans-Aconitic acid is a well-established competitive inhibitor of aconitase, an essential enzyme in the TCA cycle that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate. researchgate.netcreative-enzymes.comnih.gov Due to its structural similarity to the enzyme's natural substrate, cis-aconitate, trans-aconitic acid can bind to the active site of aconitase, thereby blocking the normal catalytic reaction. researchgate.netnih.gov This inhibition is described as linear competitive when cis-aconitate is the substrate. researchgate.net However, the inhibition pattern changes to noncompetitive when citrate or isocitrate are the substrates, suggesting a more complex interaction with the enzyme's different conformational states. researchgate.net

The accumulation of trans-aconitic acid can, therefore, regulate the TCA cycle by impeding the function of aconitase. mdpi.com This inhibitory effect is not unique to trans-aconitic acid; other structurally related tricarboxylic acids, such as tricarballylate (B1239880) and fluorocitrate, also exhibit competitive inhibition of aconitase. researchgate.net The mechanism of inhibition involves the binding of these analogs to the iron-sulfur cluster at the active site of aconitase. uwec.edu

InhibitorSubstrateInhibition Type
trans-Aconitic acidcis-AconitateCompetitive
trans-Aconitic acidCitrateNoncompetitive
trans-Aconitic acidIsocitrateNoncompetitive
TricarballylateCitrateCompetitive
TricarballylateIsocitrateCompetitive
Tricarballylatecis-AconitateNoncompetitive
FluorocitrateCitrateCompetitive
FluorocitrateIsocitrateCompetitive
Fluorocitratecis-AconitateNoncompetitive

Impact on Fermentation Processes

This compound has been identified as a potential inhibitor in various fermentation processes, particularly in the production of ethanol (B145695) from sugar-rich feedstocks like sweet sorghum and sugarcane. researchgate.netencyclopedia.pub The extent of this inhibition is influenced by both the concentration of this compound and the pH of the fermentation medium.

The inhibitory effect of this compound on fermentation is primarily attributed to its undissociated form. mdpi.comresearchgate.netencyclopedia.pub Undissociated organic acids can more readily pass through the cell membrane of microorganisms like yeast. researchgate.net Once inside the cell, where the pH is higher, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification of the cytoplasm can disrupt cellular functions and inhibit metabolic activity, including the fermentation rate. researchgate.net The presence of undissociated this compound becomes significant at a pH below 4.5. researchgate.netresearchgate.net

The inhibitory impact of this compound on fermentation is strongly dependent on the pH of the medium. researchgate.netencyclopedia.pub At a pH below 3.5, the negative effect on the fermentation rate of distiller's yeast is clearly observable and becomes more pronounced as the pH decreases. researchgate.netresearchgate.net This is because a lower pH increases the proportion of this compound in its undissociated, more inhibitory form. mdpi.comresearchgate.net

Conversely, by controlling and increasing the pH of the fermentation, the inhibitory effects can be overcome. mdpi.comencyclopedia.pub When the pH is maintained above 4.5, the presence of this compound (at a concentration of 5 g/L) can even become slightly advantageous, leading to small increases in both ethanol titer and yield. mdpi.comencyclopedia.pub This suggests that at a higher pH, where this compound is predominantly in its dissociated form, it is less detrimental and may even have a slight buffering or beneficial effect on the yeast. colab.ws

Fermentation ParameterConditionObservation
Fermentation RatepH below 3.5Clearly observed negative impact, more influential at lower pH. researchgate.netresearchgate.net
Fermentation RatepH controlled above 4.5Inhibition overcome; slightly advantageous effect observed. mdpi.comencyclopedia.pub
Ethanol Titer and YieldpH controlled above 4.5 (with 5 g/L this compound)Slight increase (4% and 3% respectively). mdpi.comencyclopedia.pub
Role of Undissociated this compound in Inhibition

In Vitro and Animal Model Studies of this compound Bioactivities

Anti-inflammatory Mechanisms

cis-Aconitic acid has demonstrated significant anti-inflammatory effects in various non-clinical models. nih.govresearchgate.net Studies using murine models of antigen-induced arthritis and monosodium urate-induced gout have shown that oral administration of cis-aconitic acid can reduce key markers of inflammation. nih.govresearchgate.netthieme-connect.com

In these animal models, cis-aconitic acid treatment led to a reduction in leukocyte accumulation in the joint cavity and decreased levels of the pro-inflammatory chemokine C-X-C motif chemokine ligand 1 (CXCL1) and the cytokine interleukin-1β (IL-1β) in the periarticular tissue. nih.govresearchgate.netthieme-connect.com Furthermore, it reduced joint inflammation observed in tissue sections and was associated with a decrease in mechanical hypernociception, indicating a reduction in pain sensitivity. nih.govresearchgate.net

In vitro studies using lipopolysaccharide (LPS)-stimulated THP-1 macrophages, a human monocytic cell line, have provided insights into the underlying mechanisms of these anti-inflammatory effects. nih.govresearchgate.net cis-Aconitic acid was found to reduce the release of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.govresearchgate.net This effect was linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, as evidenced by the decreased phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net The inhibition of IκBα phosphorylation prevents the activation and nuclear translocation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govresearchgate.net

Model SystemInflammatory Mediator/MarkerEffect of cis-Aconitic Acid
Murine model of antigen-induced arthritisLeukocyte accumulation in joint cavityReduced nih.govresearchgate.netthieme-connect.com
Murine model of antigen-induced arthritisC-X-C motif chemokine ligand 1 (CXCL1) levelsReduced nih.govresearchgate.netthieme-connect.com
Murine model of antigen-induced arthritisInterleukin-1β (IL-1β) levelsReduced nih.govresearchgate.netthieme-connect.com
Murine model of monosodium urate-induced goutLeukocyte accumulation in joint cavityReduced nih.govresearchgate.net
LPS-stimulated THP-1 macrophagesTumor necrosis factor-alpha (TNF-α) releaseReduced nih.govresearchgate.net
LPS-stimulated THP-1 macrophagesPhosphorylation of IκBαReduced nih.govresearchgate.net
Modulation of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β)

Anthelmintic and Antiparasitic Effects

Trans-aconitic acid, in particular, has been investigated for its activity against nematodes and protozoan parasites.

Trans-aconitic acid (TAA) has been identified as a nematicidal factor produced by the bacterium Bacillus thuringiensis. nih.gov Studies have shown that TAA exhibits activity against the plant-parasitic root-knot nematode Meloidogyne incognita. nih.gov In one study, TAA at a concentration of 0.5 mg/mL was reported to kill approximately 83% of M. incognita, with the efficacy increasing to 92% at 1.0 mg/mL. mdpi.com In contrast, cis-aconitic acid (CAA) displayed a much weaker nematicidal effect, suggesting a specific action of the trans-isomer. nih.govmdpi.com Research on extracts from the jack bean (Canavalia ensiformis) also identified TAA as a constituent responsible for paralyzing 98% of M. incognita at 0.5 mg/mL, while CAA was less effective (65% paralysis). mdpi.com

However, more recent research has questioned whether this nematicidal activity is a direct effect of the compound itself. mdpi.com A 2023 study found that the mortality of the free-living nematode Caenorhabditis elegans and M. incognita when exposed to unbuffered TAA solutions was primarily attributable to the low pH of the solution (pH 2.7 for a 2 mg/mL solution) rather than a specific toxic action of the acid. mdpi.com When the pH was adjusted to 6.0, the nematicidal activity was significantly reduced, suggesting the effect may be controlled by acidity. mdpi.com

Trans-aconitic acid has demonstrated activity against Leishmania donovani, the protozoan parasite that causes visceral leishmaniasis. encyclopedia.pubmdpi.comnih.gov The parasite exists in two main forms: the promastigote in the insect vector and the amastigote, which resides within the host's macrophages. encyclopedia.pubmdpi.com

TAA acts as an inhibitor of the enzyme aconitase, a key component of the tricarboxylic acid (TCA) cycle, which is crucial for the energy production of the parasite. encyclopedia.pubmdpi.com In vitro studies have shown that TAA inhibits the growth and replication of L. donovani promastigotes. encyclopedia.pubnih.gov It also inhibits the morphogenic transformation of amastigotes back into promastigotes. nih.govasm.org

Furthermore, TAA has been shown to reduce the multiplication of the parasite within macrophage cultures. nih.govasm.org In a study using a hamster model of leishmaniasis, TAA significantly reduced the parasitic burden in the liver. encyclopedia.pubnih.gov When used in combination with conventional anti-leishmanial drugs like sodium stibogluconate (B12781985) and pentamidine, TAA enhanced their efficacy, completely suppressing the parasite load in macrophage cultures at certain concentrations. asm.org

Table 3: Anti-leishmanial Activity of trans-Aconitic Acid against L. donovani

Model SystemEffect of TAAReference
Promastigote CultureInhibited growth and replication. encyclopedia.pubnih.gov
Amastigote to Promastigote TransformationInhibited transformation (95.2% at 2 mM). asm.orgresearchgate.net
Macrophage CultureReduced parasite multiplication (59.5% reduction at 5 mM). nih.govasm.org
Hamster ModelSignificantly reduced liver parasite burden. encyclopedia.pubnih.gov
Nematicidal Activity (e.g., against Meloidogyne incognita)

Antimicrobial Properties

This compound has been reported to possess antimicrobial and antifungal properties. encyclopedia.pubmdpi.comresearchgate.net This activity has led to its consideration as a potential natural food preservative to inhibit microbial growth. chemimpex.com An early study from 1959 noted the selective antibacterial activity of this compound against various bacteria. nih.gov More recent work has also identified this compound as a compound with potential antibacterial activity. researchgate.net For instance, it was found in finger lime extracts that showed activity against bacteria such as E. coli and Pseudomonas aeruginosa. researchgate.net

Antifungal Actions

This compound, particularly its trans-isomer (TAA), has been identified as a component in the defense mechanisms of certain plants against fungal pathogens. encyclopedia.pubnih.gov Research suggests that TAA can accumulate in plants like wheat, where it may contribute to a protective response against powdery mildew caused by Blumeria graminis f. sp. tritici. encyclopedia.pubnih.gov The accumulation of TAA, and to a lesser extent cis-aconitic acid (CAA), can be induced in wheat leaves. encyclopedia.pubnih.gov

Further studies have shown that in wheat plants treated with silicon and experimentally infected, TAA is methylated to form methyl TAA. encyclopedia.pubnih.gov This methylated derivative acts as a phytoalexin, a substance produced by plants as a defense against pathogenic microorganisms, thereby limiting the progression of the disease. encyclopedia.pubnih.gov The antifungal activity of TAA and its methylated form has also been demonstrated against Cladosporium cucumerinum. researchgate.net

The production of TAA is not limited to a few plant species; it has been detected in various grasses, including oats, rye, barley, and maize. encyclopedia.pubnih.gov This widespread presence suggests a broader role for this compound in plant defense. encyclopedia.pubnih.gov

Antibacterial and Biofilm Inhibitory Potential

This compound has demonstrated potential as an inhibitor of bacterial biofilm formation. encyclopedia.pubmdpi.com Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. mdpi.comnih.gov Computational studies involving molecular docking and dynamic simulations have predicted that trans-aconitic acid (TAA) can act as a ligand and potential inhibitor of the PleD protein. encyclopedia.pubnih.govmdpi.commdpi.comnih.gov

PleD is a diguanylate cyclase, an enzyme crucial for the synthesis of cyclic di-GMP, a second messenger that plays a critical role in signaling pathways required for biofilm formation. encyclopedia.pubnih.govmdpi.commdpi.comnih.gov By potentially inhibiting PleD, TAA could disrupt the formation of these resilient bacterial communities. encyclopedia.pubnih.govmdpi.commdpi.comnih.gov While these computational findings are promising, experimental validation of TAA as a direct inhibitor of PleD is still required. nih.gov

Research has also pointed to the general antibacterial potential of this compound. researchgate.net The inhibition of biofilm formation is a significant aspect of this potential, as it can render bacteria more susceptible to conventional antibiotics and the host's immune system. nih.gov

Anti-quorum Sensing Activity

Quorum sensing (QS) is a system of stimulus and response correlated to population density that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.govjmbfs.orgscielo.br The interference with QS pathways is considered a promising strategy to combat bacterial infections without exerting selective pressure for resistance, as it disrupts bacterial communication rather than directly killing the cells. nih.govfrontiersin.org

The potential of trans-aconitic acid (TAA) to inhibit the PleD protein, as mentioned in the previous section, is directly relevant to its anti-quorum sensing activity. encyclopedia.pubnih.govmdpi.commdpi.comnih.gov The synthesis of cyclic di-GMP, catalyzed by PleD, is a key signaling event in quorum sensing pathways that lead to biofilm formation. encyclopedia.pubnih.govmdpi.commdpi.comnih.gov Therefore, by targeting PleD, TAA may interfere with this critical bacterial communication system. researchgate.net

Studies have shown that disrupting quorum sensing can lead to a significant reduction in the production of various virulence factors and can inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. jmbfs.orgmdpi.com

Antioxidant Effects

This compound has been reported to possess antioxidant properties. nih.govresearchgate.netresearchgate.net Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by inhibiting the initiation or propagation of oxidizing chain reactions.

In vitro studies have demonstrated the antioxidant activity of trans-aconitic acid (TAA). nih.govresearchgate.netijnc.ir For instance, plant extracts containing TAA have exhibited scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. nih.gov The IC50 value, which represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%, for TAA has been reported to be 70 mM, which is high compared to well-known antioxidants like vitamin C and trolox. researchgate.netnih.gov

Theoretical and experimental studies suggest that the hydrogen atom abstraction by the DPPH radical from TAA occurs at the –CH2– methylene (B1212753) bridge, as the resulting radical is more stabilized than other potential radical forms. researchgate.netnih.gov

Interestingly, when combined with other antioxidants such as vitamin C, gallic acid, and caffeic acid, TAA has been shown to produce synergistic or additive effects. researchgate.netnih.gov The magnitude of this synergistic effect varies depending on the specific antioxidant and its concentration. researchgate.netnih.gov For example, adding TAA at concentrations below 32 mM to a solution containing 20 μM of vitamin C resulted in a synergistic antioxidant effect. researchgate.netnih.gov

Table of Research Findings on the Biological Activity of this compound

Table of Compound Names

Compound Name
This compound
trans-Aconitic acid (TAA)
cis-Aconitic acid (CAA)
Methyl TAA
Cyclic di-GMP
Vitamin C
Trolox
Gallic acid

Biotechnological and Material Science Applications of Aconitic Acid and Its Derivatives

Aconitic Acid as a Chemical Precursor and Intermediate

This compound's three reactive carboxylic acid groups make it an attractive and versatile building block in the chemical industry. mdpi.commdpi.com It can be sourced sustainably from renewable agricultural byproducts, enhancing its appeal for producing bio-based products. mdpi.com This unsaturated tricarboxylic acid is a key starting material for creating various compounds, including plasticizers, cross-linking agents, and polymers. mdpi.comencyclopedia.pubusda.gov For instance, its derivatives, such as trimethyl-trans-aconitate, are utilized in "green chemistry" applications like aza-Michael addition reactions to produce monomers for polymers. nih.gov Furthermore, this compound is a precursor for biocompatible polyesters used in bone tissue engineering, where it can be combined with glycerol (B35011) and cinnamic acid to form polymer scaffolds that mimic the extracellular matrix. nih.gov

The industrial potential of this compound is significant, with applications ranging from the production of polyesters and polymers to its use as a grafting agent. mdpi.commdpi.com Its role as a precursor extends to the synthesis of green surfactants, where it can be used in addition reactions to create biodegradable and calcium-sequestering surfactants. mdpi.comnih.gov

Production of Value-Added Chemicals

This compound serves as a crucial intermediate in the biological and chemical synthesis of other high-value chemicals. Its conversion to itaconic acid is a prime example of its role in biotechnological processes.

Itaconic acid, a C-5 dicarboxylic acid, is another top value-added chemical with significant industrial applications, particularly as a monomer for bio-based polymers like polyesters. nih.govoup.com While chemical conversion of this compound to itaconic acid is possible, it is often economically unfavorable. mdpi.comnih.gov Consequently, microbial fermentation routes are the preferred method for large-scale production. mdpi.comnih.gov Different microorganisms employ distinct biosynthetic pathways for this conversion.

In fungi such as Aspergillus terreus, the production of itaconic acid proceeds through the decarboxylation of cis-aconitic acid. nih.govatamanchemicals.com The key enzyme in this pathway is cis-aconitic acid decarboxylase (CadA). atamanchemicals.comresearchgate.netnih.govfrontiersin.org The process begins with the transport of cis-aconitic acid, an intermediate of the tricarboxylic acid (TCA) cycle, from the mitochondria to the cytosol. nih.gov In the cytosol, CadA catalyzes the decarboxylation of cis-aconitic acid to form itaconic acid and carbon dioxide. nih.govfrontiersin.orgwikipedia.org

The basidiomycete fungus Ustilago maydis, a corn pathogen, utilizes an alternative and unusual pathway for itaconic acid synthesis. oup.comnih.govresearchgate.net This pathway involves the conversion of cis-aconitate to its more thermodynamically stable isomer, trans-aconitate, which is then decarboxylated. oup.comnih.govresearchgate.net

The key enzymes in this process are encoded within a specific gene cluster. oup.comnih.gov First, aconitate-Δ-isomerase (Adi1) converts cis-aconitate to trans-aconitate. nih.govoup.comnih.gov Subsequently, trans-aconitate decarboxylase (Tad1) catalyzes the decarboxylation of trans-aconitate to produce itaconic acid. nih.govoup.comnih.govresearchgate.net Tad1 is a novel type of decarboxylase belonging to the aspartase/fumarase superfamily and shows no activity towards cis-aconitate. oup.comwikipedia.orgresearchgate.net

EnzymeOrganismSubstrateProduct
cis-Aconitic Acid Decarboxylase (CadA)Aspergillus terreuscis-Aconitic AcidItaconic Acid
trans-Aconitate Decarboxylase (Tad1)Ustilago maydistrans-Aconitic AcidItaconic Acid

The decarboxylation of trans-aconitate by Tad1 is a novel enzymatic reaction. oup.comresearchgate.net Structural and mechanistic studies have revealed that this process is favored under acidic conditions. oup.comresearchgate.netnih.gov The reaction involves the protonation of the substrate and a migration of a double bond, which coincides with structural rearrangements within the catalytic center of the enzyme. oup.comresearchgate.netnih.gov This mechanism is distinct from other known decarboxylases and provides a basis for protein engineering efforts aimed at improving the efficiency of itaconic acid production. oup.comresearchgate.net The enzyme's similarity to fumarase, which typically catalyzes hydration/dehydration reactions, highlights how evolution can repurpose an enzyme for a completely different biochemical transformation. oup.com

This compound is also utilized in the chemical industry as a raw material for the organic synthesis of other compounds, including flavoring agents. researchgate.netresearchgate.net It is used to impart an artificial nutty flavor in various food products. researchgate.netprocurementresource.com

Conversion to Itaconic Acid

Trans-Aconitate Decarboxylase (Tad1) in Ustilago maydis

Polymer and Material Science Applications

In the realm of polymer and material science, this compound and its derivatives offer environmentally friendly alternatives to petroleum-based products, with significant potential in creating sustainable materials. usda.govresearchgate.net

Bio-based Plasticizers

The growing concern over the environmental and health impacts of traditional phthalate-based plasticizers has spurred research into safer, bio-based alternatives. nih.govacs.org this compound esters, such as tri-ethyl aconitate and tri-butyl aconitate, have emerged as promising bio-based plasticizers. mdpi.comresearchgate.net These compounds can be blended with polymers like poly(vinyl chloride) (PVC) to increase flexibility and softness, offering a sustainable substitute for conventional plasticizers. nih.govresearchgate.net

Beyond its esters, this compound itself can function as a potent plasticizer, particularly in starch-based films. mdpi.comqut.edu.au At higher concentrations (above 5 wt%), this compound enhances the plasticizing effect in starch films, leading to a softer, more flexible material. This effect is demonstrated by a significant increase in the film's elongation at break. qut.edu.aunih.gov However, this plasticization is often accompanied by a reduction in tensile strength and thermal stability. researchgate.netqut.edu.au

Table 1: this compound-Based Bio-plasticizers and Their Applications

Plasticizer Compound Polymer Matrix Key Findings
Tri-ethyl Aconitate Poly(vinyl chloride) (PVC) Reported as a viable bio-based plasticizer. mdpi.comresearchgate.net
Tri-butyl Aconitate Poly(vinyl chloride) (PVC) Shows potential as a safe alternative to phthalate (B1215562) plasticizers. mdpi.comresearchgate.net

Cross-Linking Agents

The trifunctional nature of this compound, owing to its three carboxylic acid groups, makes it an effective cross-linking agent. google.com This property allows it to form networks within polymer structures, enhancing their mechanical and physical properties. Current time information in Bangalore, IN.encyclopedia.pub

This compound has been demonstrated to be an effective cross-linking agent for starch polymer films. mdpi.com In studies using starch/glycerol cast films, low concentrations of this compound (2-5 wt%) were found to be optimal for cross-linking. qut.edu.aunih.gov This process involves the esterification reaction between the carboxylic acid groups of this compound and the hydroxyl groups of starch. acs.orgaidic.it The resulting cross-linked films exhibit significantly reduced water solubility and a lower swelling coefficient compared to untreated starch films. mdpi.comqut.edu.au For instance, a starch film with 5 wt% this compound showed the lowest solubility (28 wt%) and a decreased swelling coefficient (35 vol.%), which were approximately 3 and 2.4 times lower than the control film, respectively. researchgate.netqut.edu.aunih.gov

Table 2: Effect of this compound (AcA) Concentration on Starch Film Properties

AcA Concentration (wt%) Primary Effect Impact on Film Properties
0% (Control) No cross-linking High water solubility and swelling. qut.edu.au
2-5% Effective Cross-linking Lowest water solubility (28 wt%) and decreased swelling coefficient (35 vol.%). mdpi.comqut.edu.aunih.gov

Trans-aconitic acid has been utilized as a grafting agent for the chemical modification of chitosan (B1678972), a biopolymer derived from chitin. mdpi.com The carboxylic acid groups of this compound react readily with the amine groups present in the chitosan structure. mdpi.com This modification enhances the properties of chitosan, for example, by improving the hydrophilicity and swelling of chitosan-based microparticles, which can be beneficial for applications such as drug delivery. mdpi.com Modified chitosan has also been explored for its potential in adsorbing pollutants from wastewater. mdpi.com

Cross-linking of Starch

Formation of Multi-Functional Polyesters

The three carboxylic acid groups of this compound enable its use in polycondensation reactions to produce various polyesters, including hyperbranched polymers. Current time information in Bangalore, IN.encyclopedia.pubmdpi.com These bio-based polyesters are of significant interest due to their biodegradability and biocompatibility, making them suitable for a range of applications, particularly in the biomedical field. mdpi.comajrconline.org For example, polyesters have been synthesized through the reaction of this compound with di(ethylene glycol) in a one-pot, solvent-free process. mdpi.com

This compound-based polyesters are highly valued in tissue engineering for creating scaffolds that mimic the natural extracellular matrix, providing a structure for tissue regeneration. nih.govencyclopedia.pub

Bone Tissue Engineering : Novel biodegradable polyesters have been synthesized from this compound, glycerol, and cinnamic acid for potential use in repairing bone defects. lsu.edulsu.edunih.gov These materials can be formed into polymer scaffolds that support the assembly of bone tissue. nih.gov To enhance bioactivity and mechanical properties, these polyesters are often combined with materials like hydroxyapatite (B223615) (HA). lsu.edunih.gov Studies with human adipose-derived mesenchymal stem cells (hASCs) have shown that scaffolds made from an this compound-glycerol polyester (B1180765) composite with HA (AG:HA 80:20) exhibit high levels of mineralization and expression of osteogenic markers, indicating their potential for bone regeneration. lsu.edunih.gov

Skin Tissue Engineering : The same family of polyesters derived from this compound, glycerol, and cinnamic acid has been investigated for skin tissue engineering and wound repair. nih.govlsu.edulsuagcenter.com Thin film scaffolds created from these polyesters and seeded with hASCs have been shown to support cell growth and viability. lsu.eduresearchgate.net When supplemented with basic fibroblast growth factor (bFGF), these scaffolds promote fibroblastic differentiation and significantly increase collagen synthesis, a key component of skin repair. lsu.eduresearchgate.net The biocompatibility and ability to support cell proliferation make these this compound-based polyesters promising materials for advanced wound healing applications. ajrconline.orgresearchgate.net

Table 3: Composition of this compound-Based Polyesters for Tissue Engineering

Polyester Name Monomers Application Key Findings
AG Polyester This compound, Glycerol Bone Tissue Engineering Scaffolds support osteogenesis, especially when combined with hydroxyapatite (HA). lsu.edunih.gov
Use in Microparticles and Latex Formulations

This compound is integral to the synthesis of novel bio-based microparticles and latexes, aligning with green chemistry principles. lsu.edu In one innovative approach, researchers have successfully created microparticles and latexes by reacting this compound, sourced as a sugarcane byproduct, with epoxidized linseed oil (ELO). lsu.eduresearchgate.net This polymerization process is noteworthy for its sustainability, as it proceeds without the use of volatile solvents or chemical initiators. lsu.eduresearchgate.net

The process, known as suspension polymerization, involves combining this compound, ELO, water, and a small quantity of surfactant. lsu.edu The resulting materials exhibit valuable properties, including high thermal stability up to 250°C, hydrophobicity, and adhesiveness. lsu.edu These characteristics make the this compound-based microparticle latexes promising candidates for applications such as hydrophobic coatings and in personal care products. lsu.edulsu.edu The trifunctionality of trans-aconitic acid's carboxylic acid groups makes it an effective crosslinker, allowing polymer chains to extend in three directions, which is crucial for forming these crosslinked microparticles. lsu.edu

Grafting Agent for Chitosan

Trans-aconitic acid has proven to be an effective grafting agent for modifying chitosan, a natural biopolymer derived from chitin. nih.gov This chemical modification enhances chitosan's properties for a variety of applications, from environmental remediation to advanced drug delivery. nih.govnih.gov The grafting process involves attaching the carboxylic acid groups of trans-aconitic acid to the amine groups on the chitosan backbone. mdpi.commdpi.com

This modification significantly improves the hydrophilicity and swelling capacity of chitosan, which are critical factors in drug delivery systems. mdpi.comnih.gov For instance, chitosan microparticles modified with trans-aconitic acid have been developed to improve the solubility and bioavailability of drugs intended for lung delivery, such as salmeterol (B1361061) and fluticasone. mdpi.comresearchgate.net

In environmental applications, this enhanced functionality is leveraged for pollutant removal. nih.gov Research has demonstrated that chitosan grafted with trans-aconitic acid (CsTACON) is highly effective at adsorbing pharmaceutical pollutants like diclofenac (B195802) from water. nih.govmdpi.com The grafted carboxylic groups provide negatively charged sites that readily attract and bind to the target pollutant molecules. researchgate.net Comparative studies have shown that CsTACON outperforms chitosan modified with other agents in removing diclofenac from complex mixtures. researchgate.net

Table 1: Comparative Removal of Diclofenac (DCF) from a Pharmaceutical Mixture by Various Modified Chitosan Adsorbents

Adsorbent Material Grafting Agent DCF Removal Percentage (%)
CsTACON trans-Aconitic Acid 92.8
CsITA Itaconic Acid 89.5
CsSUC Succinic Anhydride 80.9
CsMAL Maleic Anhydride 66.2

Data sourced from a study on the removal of pharmaceuticals from aqueous mixtures. researchgate.net

Emerging Research Applications

Potential Radioprotective Agent

Emerging research suggests that trans-aconitic acid may act as a radioprotective agent, offering protection against the damaging effects of ionizing radiation. scielo.br Radioprotectors are substances that can reduce the damage caused by radiation, often by scavenging the highly reactive free radicals that are generated. nih.govradiologykey.com

A study investigating the chemical constituents of Luehea ochrophylla stem barks found that the concentration of trans-aconitic acid significantly decreased when exposed to gamma radiation, particularly in an aqueous medium. scielo.br Its concentration began to drop at a radiation dose as low as 3.0 kGy. scielo.br This degradation suggests that trans-aconitic acid actively suppresses radiation-induced damage by scavenging free radicals. scielo.br The primary radiolytic product formed from this process is citric acid, a common and non-toxic compound found in biological systems. scielo.br This finding is significant because it indicates that the use of trans-aconitic acid as a radioprotector would not lead to the formation of harmful byproducts. scielo.br The mechanism is believed to involve the donation of a hydrogen atom from the this compound molecule to neutralize the free radicals, a common characteristic of antioxidant compounds. nih.gov

Analytical Methodologies for Aconitic Acid Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of aconitic acid and its isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.

HPLC is a versatile and widely adopted technique for this compound analysis due to its robustness and applicability to a variety of sample types. creative-proteomics.com Different HPLC modes, including ion-exchange, ion-exclusion, and reversed-phase, have been successfully employed for the separation of organic acids. lcms.czshimadzu.com

The separation of cis- and trans-aconitic acid isomers can be particularly challenging. A specialized HPLC method utilizing a dual ion-exclusion column system has been shown to be effective for quantifying these isomers in complex samples like those from sugarcane processing. ukzn.ac.za In this method, the columns are maintained at different temperatures to enhance the resolution between the acid isomers. ukzn.ac.za Ion-exclusion chromatography separates molecules based on the Donnan exclusion principle, where strong acids are excluded from the pores of the stationary phase and elute quickly, while weaker acids like this compound can penetrate the pores to varying degrees, allowing for separation. shimadzu.comphenomenex.com This technique has been instrumental in studying the isomerization of trans-aconitic acid to its cis form during industrial processing. ukzn.ac.za

The separation mechanism in ion-exclusion chromatography involves multiple modes of interaction, including electrostatic exclusion, partitioning, and size exclusion. phenomenex.blog The stationary phase is typically a sulfonated polymer resin. phenomenex.com The degree to which a weak organic acid can penetrate the pores of the stationary phase is influenced by its pKa value, which in turn affects its elution time and allows for separation from other organic acids. shimadzu.com

Following separation by HPLC, various detectors can be employed for the quantification of this compound.

UV Detection: Ultraviolet (UV) detection is a common and straightforward method. The carboxyl group of this compound absorbs light in the low UV range, typically between 200 and 210 nm. ukzn.ac.zagoogle.comresearchgate.net The combined use of UV and Refractive Index (RI) detectors can be particularly useful for peak identification in complex mixtures. ukzn.ac.za

Differential Refractive Index (RID): RID is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It has been used in conjunction with UV detection for the analysis of this compound isomers. ukzn.ac.za

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): ELSD and CAD are universal detectors that are not dependent on the optical properties of the analyte. They are compatible with gradient elution and are suitable for analytes that lack a UV chromophore. Both ELSD and CAD have been noted as compatible detection methods for this compound when using specialized columns like BIST™. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, making it a powerful tool for analyzing this compound in complex biological matrices. creative-proteomics.commtoz-biolabs.com LC-MS/MS, particularly using techniques like multiple reaction monitoring (MRM), allows for ultra-sensitive detection, with limits of quantification (LOQ) reported to be as low as 0.5 to 1 ng/mL. creative-proteomics.comlcms.cz This method is capable of resolving isobaric isomers, such as itaconic acid and this compound, and provides precise quantification. lcms.cz

DetectorPrincipleApplication for this compound
UV Measures the absorption of UV light by the analyte.Detection at 210 nm is common for the carboxyl group. ukzn.ac.zagoogle.comresearchgate.net
RID Measures the difference in refractive index between the mobile phase and the analyte.Used with UV for peak identification of isomers. ukzn.ac.za
ELSD/CAD Nebulizes the eluent and measures the light scattered by the remaining analyte particles.Compatible with BIST™ columns for universal detection. sielc.com
LC-MS Ionizes the analyte and separates ions based on their mass-to-charge ratio.Provides high sensitivity and specificity, enabling isomer-specific quantification in complex matrices. creative-proteomics.commtoz-biolabs.com

A novel chromatographic approach known as Bridge Ion Separation Technology (BIST™) has been developed for the analysis of charged molecules like this compound. sielc.comresearchgate.net This technique allows for the retention of negatively charged analytes, such as this compound, on a negatively charged cation-exchange column. sielc.comsielc.com

The retention mechanism in BIST™ relies on two key factors:

A multi-charged positive buffer (e.g., N,N,N',N'-Tetramethyl-1,3-propanediamine, TMDAP) acts as a "bridge," linking the negatively charged this compound to the negatively charged column surface. sielc.com

The use of a mobile phase with a high organic solvent content (e.g., acetonitrile) minimizes the solvation layer around the charged analyte, facilitating the interaction. sielc.com

This method provides high selectivity and excellent peak shape for this compound and is compatible with various detection methods, including ELSD, CAD, and LC-MS. sielc.com

BIST™ Column Analysis Parameters for this compound
Column BIST™ A+, 2.1×100 mm, 5 µm, 100A sielc.com
Mobile Phase 50/50 MeCN/Water sielc.com
Buffer 5.0 mM TMDAP formate, pH 5.0 sielc.com
Flow Rate 0.5 ml/min sielc.com
Detection MS, ESI-, m/z = 173 sielc.com

Gas chromatography is another powerful technique for the analysis of organic acids. However, due to their low volatility, organic acids like this compound must first be converted into more volatile derivatives. researchgate.net A common derivatization method is the formation of trimethylsilyl (B98337) (TMS) esters. researchgate.net

The derivatization process typically involves reacting the sample with a silylating agent. The resulting TMS derivatives are then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.netnih.gov This method has been successfully applied to quantify various organic acids, including trans-aconitic acid, in coffee samples. researchgate.net The GC-MS analysis of derivatized this compound provides high resolution and allows for the separation and identification of multiple metabolites in a single run. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC)

Detection Methods: Differential Refractive Index (RID), UV, ELSD, CAD, LC-MS

Electrochemical Methods

Electrochemical methods offer an alternative approach for the detection of certain organic acids. Techniques such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV) have been used to detect aliphatic carboxylates, including trans-aconitic acid. nih.gov These methods are based on the redox activity of the target molecules. nih.gov

Research has shown that trans-aconitic acid is electroactive, particularly in its fully protonated form. nih.gov While techniques like UV/visible absorption and fluorescence spectroscopy can also detect trans-aconitic acid, their signals can overlap with other compounds like polyphenols. nih.gov Electrochemical methods, therefore, provide a valuable tool to differentiate and detect trans-aconitic acid without interference from these other metabolites. nih.gov The development of electrochemical sensors continues to be an area of interest for the simple, sensitive, and low-cost detection of electroactive species. mdpi.com

Square-Wave Voltammetry at Hanging Mercury Drop Electrode

A sensitive and rapid analytical method for the quantitative determination of this compound in aqueous solutions has been developed using square-wave voltammetry (SWV) at a hanging mercury drop electrode (HMDE). researchgate.nettandfonline.comtandfonline.com this compound is an electroactive compound, meaning it can be analyzed using electrochemical techniques like voltammetry. researchgate.nettandfonline.com The voltammetric response of this compound is dependent on the pH and type of the supporting electrolyte. researchgate.nettandfonline.com

The optimal conditions for this quantitative analysis have been established as using 0.1 mol/L hydrochloric acid (HCl) as the supporting electrolyte. researchgate.nettandfonline.comugd.edu.mk This method is characterized by its high sensitivity, which is attributed to its ability to discriminate against the capacity current, and its fast scan-rate. tandfonline.comugd.edu.mk The detection limit for this compound using this technique is 0.184 µg/mL, which is equivalent to 1x10⁻⁶ mol/L. researchgate.nettandfonline.comtandfonline.com The reproducibility of the method is high, with the relative standard deviation ranging from 0.1% to 1.2%. researchgate.net

This SWV method can be used to determine the total concentration of both cis- and trans- isomers of this compound, as they produce similar peak potentials and currents. tandfonline.com The experimental setup involves a three-electrode system: a hanging mercury drop working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode. tandfonline.comugd.edu.mk

Table 1: Optimal Instrumental Parameters for Square-Wave Voltammetry of this compound

ParameterValue
Supporting Electrolyte 0.1 mol/L HCl tandfonline.comugd.edu.mk
Frequency (f) 120 Hz ugd.edu.mk
SW Amplitude (Esw) 40 mV ugd.edu.mk
Scan Increment (dE) 4 mV ugd.edu.mk
Detection Limit 0.184 µg/mL researchgate.nettandfonline.comtandfonline.com
Relative Standard Deviation 0.1% to 1.2% researchgate.net

Sample Preparation Techniques

Solid phase ion exchange extraction is a reproducible method developed to isolate organic acids, including this compound, from complex matrices like sugar factory process streams. ukzn.ac.za This technique is crucial for separating this compound from interfering substances before quantification. ugd.edu.mk The process often involves using an anion exchange resin to capture the acid. mdpi.comgoogle.com For instance, a highly anionic exchange resin can recover this compound from a solution adjusted to a pH of approximately 2.8. google.com In some protocols, after extraction, the solvent is evaporated to form a solid phase, which is then redissolved and passed through an anion exchange column to achieve high purity, around 90%. mdpi.com Another approach uses a non-ionic adsorbent resin, Dowex Optipore SD-2, for this compound recovery at a low pH, followed by elution with a solvent like butanol at elevated temperatures. mdpi.com

The choice of extraction method and solvent can significantly impact the yield and purity of the recovered this compound. mdpi.com For example, butanol extraction yields a higher quantity of this compound but with lower purity, while ethyl acetate (B1210297) extraction can produce this compound with up to 99.9% purity. mdpi.commdpi.com Before the ion exchange step, a clarification step, such as filtration or centrifugation, is often employed to remove suspended solids and prevent the clogging of the resin bed. google.com

Proper sample collection and storage are critical for accurate metabolomic analysis of this compound, as improper handling can lead to significant changes in metabolite concentrations. metabolon.comgre.ac.uk For most biological samples, immediate freezing, often in liquid nitrogen, is the standard practice to halt enzymatic activity and preserve the metabolome. metabolon.com Storing samples at -80°C is recommended to maintain the integrity of metabolites like this compound. creative-proteomics.com

To minimize the impact of freeze-thaw cycles, which can damage the metabolome, it is advisable to aliquot samples before the initial freezing. metabolon.com For certain sample types, such as plant cells, lyophilization (freeze-drying) may be used to minimize oxidative changes. metabolon.com

The type of collection tube and the time delay before processing are also important factors. mdpi.com For blood samples, the choice between serum and plasma, and the type of anticoagulant used (e.g., EDTA, heparin, citrate) can influence the resulting metabolomic profile. metabolon.commdpi.com Studies have shown that some metabolites, including this compound, can differ significantly between samples collected in conventional tubes versus those with polymeric gels. mdpi.com Delays before centrifugation should be minimized, and if unavoidable, samples should be kept refrigerated (e.g., at 4°C) for no longer than 24 hours to mitigate changes in the metabolome. mdpi.com The stability of cis-aconitic acid, in particular, has been shown to be affected by storage at room temperature (18–22°C). uu.nl

Table 2: Recommended Sample Handling for this compound Metabolomics

Sample TypeMinimum Volume/WeightStorage Condition
Plasma/Serum ≥ 100 µL creative-proteomics.com-80°C creative-proteomics.com
Urine ≥ 200 µL creative-proteomics.com-20°C creative-proteomics.com
Tissue (Plant/Animal) ≥ 50 mg creative-proteomics.comFlash frozen, -80°C creative-proteomics.com
Cell Culture Supernatant ≥ 500 µL creative-proteomics.com-80°C creative-proteomics.com
Microbial Fermentation ≥ 1 mL creative-proteomics.com-20°C creative-proteomics.com

Solid Phase Ion Exchange Extraction

Quantitative Determination in Diverse Biological and Industrial Samples

This compound is a significant organic acid in sugarcane (Saccharum officinarum L.) and its byproducts. researchgate.netresearchgate.net Its concentration can be quantified in various parts of the plant and at different stages of sugar processing. Chromatographic methods are commonly employed for this purpose. ukzn.ac.zaresearchgate.net

In sugarcane leaves, the this compound content has been found to decrease with the age of the leaf, ranging from 0.80% to 2.33% of the dry weight. researchgate.net The juice from mature sugarcane stalks contains this compound in concentrations ranging from 809 to 3,799 milligrams per liter, which corresponds to 0.44% to 2.07% of the dry solids. researchgate.net During sugar manufacturing, the concentration of trans-aconitic acid increases in later stages, with syrup containing approximately 3282 ± 589 mg/L and final molasses having even higher levels at 6110.05 ± 139.5 mg/L. researchgate.net Trans-aconitic acid is the predominant isomer found in sugarcane. ukzn.ac.za The ratio of cis to trans this compound has also been identified as a potential indicator of the delay between cane cutting and crushing.

Table 3: this compound Content in Sugarcane

Sample SourceConcentrationReference
Sugarcane Leaves 0.80% - 2.33% of dry weight researchgate.net
Mature Cane Juice 809 - 3,799 mg/L researchgate.net
Syrup 3282 ± 589 mg/L researchgate.net
Final Molasses 2.17% - 3.64% of Brix solids researchgate.net
Final Molasses 6110.05 ± 139.5 mg/L researchgate.net

Microbial Cultures and Cells

The quantification of this compound in microbial cultures is important for monitoring fermentation processes and studying metabolic pathways. creative-proteomics.comcreative-proteomics.com For example, in the fermentation of sugarcane juice to produce ethanol (B145695), this compound can be recovered from the resulting stillage. mdpi.com

In a study involving Limosilactobacillus fermentum RC4, several metabolites, including trans-aconitic acid, were identified as having the ability to degrade nitrite. mdpi.com When added to a solution containing 100 mg/L of nitrite, trans-aconitic acid resulted in a degradation rate of 12.25% after 24 hours. mdpi.com

In the context of bacterial adaptation, the assimilation of trans-aconitic acid has been studied in Bacillus velezensis FZB42. oup.com The consumption of trans-aconitic acid from the culture medium was monitored over time, and intracellular levels were determined using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). oup.com Similarly, in studies of mammalian cells, the concentration of itaconic acid, an isomer of this compound, has been quantified in cell culture media to understand immune system activation. researchgate.net These analyses often involve creating an external calibration curve for absolute quantification. researchgate.net

Fermentation Broths

The analysis of this compound in complex fermentation broths requires robust methodologies to ensure accurate quantification amidst a variety of other components like nutrients, cells, and other organic acids. thermofisher.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose. google.comresearchgate.net

Sample Preparation: Prior to chromatographic analysis, sample preparation is a critical step to remove interferences. Common procedures include:

Centrifugation or Filtration: To remove fungal mycelium or bacterial cells. google.com

pH Adjustment: The pH of the medium is often adjusted to a range of 1.7 to 2.0 using acids like hydrochloric or sulfuric acid to ensure this compound is in its protonated form. google.com

Anion Exchange Chromatography: To separate organic acids from residual carbohydrates which can interfere with the analysis, the sample can be passed through an anion exchange resin. google.com

Dilution: For HPLC analysis, the broth filtrate may be injected directly or diluted with a solvent like acetonitrile. google.com

Derivatization: For GC analysis, a derivatization step is necessary to make the non-volatile this compound suitable for gas chromatography. This is often achieved by reacting the acid with a silylating agent like N,O-bis-(trimethylsilyl)-acetamide (BSA) to form a volatile trimethylsilyl (TMS) ester. google.com

Chromatographic Techniques:

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) provides a reliable method for separating and quantifying organic acids. google.com A standard curve is typically generated using known concentrations of this compound to calculate the amount in the sample. google.com GC can also simultaneously quantify other organic acids like itaconic acid, citric acid, and isocitric acid. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of organic acids in fermentation broths. thermofisher.comgoogle.com Different column and detection methods can be employed:

Ion-Exchange Chromatography: Anion-exchange columns with suppressed conductivity detection can separate a complex mixture of organic and inorganic anions. thermofisher.com

Reversed-Phase Chromatography: When coupled with detectors like mass spectrometry (MS), HPLC can provide high sensitivity and specificity. LC-MS/MS methods can achieve ultra-sensitive detection of cis- and trans-aconitic acid isomers, with detection limits as low as 1 ng/mL. creative-proteomics.com

Bridge Ion Separation Technology (BIST™): This newer HPLC method uses a multi-charged positive buffer to retain negatively charged analytes like this compound on a negatively charged cation-exchange column, offering high selectivity and good peak shape. sielc.com

A study on an engineered Aspergillus terreus strain used HPLC to analyze the production of this compound after deleting the cadA gene, which is involved in itaconic acid biosynthesis. This analysis confirmed the accumulation of this compound in the fermentation broth. researchgate.net

Table 1: GC and HPLC Conditions for this compound Analysis in Fermentation Broth

ParameterGas Chromatography (GC) google.comHigh-Performance Liquid Chromatography (HPLC) google.com
Column Temperature 148°C-
Detector Temperature 250°C-
Injector Temperature 148°C-
Helium Flow Rate 30 ml/min-
Hydrogen Flow Rate 30 ml/min-
Air Flow Rate 500 ml/min-
Injection Volume 1 Microliter (of derivatized sample)10 Microliters
Sample Pre-treatment Derivatization with N,O-bis-(trimethylsilyl)-acetamideDirect injection of filtrate or diluted with acetonitrile

Sugar Manufacturing Process Streams

This compound is the most abundant organic acid in sugarcane (Saccharum officinarum L.) and its concentration is a key parameter to monitor throughout the sugar manufacturing process. researchgate.netacs.org It is present in the juice from crushed stalks and persists through clarification, evaporation, and crystallization, ultimately concentrating in molasses. nih.gov

Analytical Methods: Modern analytical methods like Ultra-High-Performance Liquid Chromatography (UPLC) are employed to quantify trans-aconitic acid (TAA), the predominant isomer, in various process streams. nih.gov

Sample Preparation:

Solid Phase Extraction (SPE): A reproducible ion exchange SPE method can be used to isolate organic acids from the complex matrix of sugar process streams. ukzn.ac.za

Anion-Exchange Resin: For HPLC analysis, acids in the sample can be isolated on a DEAE-Sephadex A-25 anion-exchange resin. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis of organic acids in sugarcane juice and its by-products. nih.gov

To improve the resolution of various organic acids, including cis- and trans-aconitic acid, two Aminex HPX-87H cation-exchange columns connected in series and held at different temperatures can be utilized. nih.gov

Detection is commonly performed using ultraviolet (UV) and refractive index (RI) detectors. ukzn.ac.za This dual-detection approach aids in the identification of different acid peaks. ukzn.ac.za

UPLC with Evaporative Light Scattering Detection (ELSD): A UPLC-ELSD method has been developed for the quantification of TAA in different stages of a sugar mill. nih.gov

Research Findings: A study conducted in a sugar mill in Valle del Cauca, Colombia, developed a method to measure TAA at seven different stages of the manufacturing process. researchgate.netnih.gov The results showed that the highest concentrations of TAA were found in the syrup and molasses. researchgate.netacs.org

Table 2: Concentration of trans-Aconitic Acid in Sugar Manufacturing Process Streams acs.org

Process StreamAverage TAA Concentration (mg/L)Standard Deviation
Alkalized Juice 1006.4± 193.5
Clarified Juice 938.5± 152.9
Diluted Juice 820.8± 122.2
Filtered Juice 492.6± 127.5
Syrup 3363.6± 589.3
Extract 547.5± 136.6
Honey (Molasses) 6110.05± 139.5
Brown Sugar 158.45± 6.7

Data from samples taken in triplicate over four consecutive days.

The analysis of this compound isomers has shown that while trans-aconitic acid is the predominant form in the raw cane juice, isomerization to the cis-aconitic acid isomer occurs during processing, influenced by factors such as temperature and pH. ukzn.ac.za

Future Research Directions and Perspectives on Aconitic Acid

Advancements in Biosynthesis and Metabolic Engineering

The future of aconitic acid production is geared towards more sustainable and efficient biological methods, moving away from traditional chemical synthesis. nih.gov Metabolic engineering of microorganisms and genetic modification of plants are at the forefront of this research, aiming to establish cost-effective and scalable production platforms. mdpi.comresearchgate.net

Developing Strains for Tailored this compound Production

A significant area of future research is the development of microbial strains specifically engineered for high-yield this compound production. This involves a multi-faceted approach to manipulate the metabolism of selected microorganisms.

One promising strategy involves the use of Aspergillus terreus, a fungus known for its natural ability to produce itaconic acid, a derivative of this compound. mdpi.comencyclopedia.pub By deleting the cadA gene, which encodes the enzyme cis-aconitic acid decarboxylase responsible for converting cis-aconitate to itaconic acid, researchers have successfully engineered strains that accumulate this compound. researchgate.netnih.govosti.gov Further enhancements have been achieved through the heterologous expression of exogenous aconitate isomerase, which facilitates the conversion of cis-aconitic acid to the more stable trans-aconitic acid, resulting in a significant increase in the final product yield. researchgate.netresearchgate.net For instance, an engineered Aspergillus terreus strain was able to achieve a trans-aconitic acid titer of 60 g/L in a 20 m³ fermenter. nih.govresearchgate.net

Another approach focuses on engineering Escherichia coli for this compound production from simple sugars like glucose. mdpi.com This involves using tools like CRISPR interference (CRISPRi) to modulate metabolic pathways, directing the carbon flux towards this compound. mdpi.com Additionally, the heterologous expression of genes like aconitate isomerase and aconitate hydratase in E. coli has been shown to enable the production of trans-aconitic acid from citrate (B86180). mdpi.com

The yeast Pichia kudriavzevii is also being explored as a production host due to its high tolerance to acidic conditions, which simplifies downstream processing. nsf.govnih.gov By introducing the cis-aconitic acid decarboxylase gene from A. terreus and overexpressing a native mitochondrial tricarboxylate transporter, researchers have demonstrated increased production of itaconic acid, a downstream product of this compound, highlighting the potential of this yeast for organic acid production. nsf.govnih.gov

Future research will likely focus on combining these strategies, such as optimizing fermentation conditions with engineered microbial strains and utilizing inexpensive feedstocks like sugarcane molasses, to further improve the economic viability of microbial this compound production. mdpi.comencyclopedia.pub

Table 1: Engineered Microbial Strains for this compound Production

OrganismEngineering StrategyKey Genes/Enzymes InvolvedResult
Aspergillus terreusDeletion of the cadA gene to block itaconic acid synthesis. researchgate.netfrontiersin.orgcis-aconitic acid decarboxylase (cadA)Accumulation of cis- and trans-aconitic acid. researchgate.net
Aspergillus terreusHeterologous expression of aconitate isomerase in a cadA deletion strain. researchgate.netAconitate isomerase (tbrA, adi1)Increased and specific production of trans-aconitic acid. researchgate.net
Escherichia coliCRISPRi-based modulation of glucose pathways. mdpi.comNot specifiedIncreased this compound production from glucose. mdpi.com
Escherichia coliHeterologous expression of aconitate isomerase and aconitate hydratase. mdpi.comAconitate isomerase, Aconitate hydrataseProduction of trans-aconitic acid from citrate. mdpi.com
Aspergillus pseudoterreusDeletion of the cadA gene and overexpression of the aexA transporter gene. nih.govosti.govcis-aconitic acid decarboxylase (cadA), this compound exporter (aexA)Significant increase in this compound secretion and production. nih.govosti.gov

Optimizing Enzyme Efficiency through Protein Engineering (e.g., Tad1)

Protein engineering of key enzymes in the biosynthetic pathways of this compound and its derivatives presents a significant opportunity to enhance production efficiency. A notable example is the trans-aconitate decarboxylase (Tad1) from the fungus Ustilago maydis, which converts trans-aconitate to itaconate. oup.comresearchgate.net

Tad1 is a unique decarboxylase within the aspartase/fumarase superfamily, and understanding its catalytic mechanism is crucial for its optimization. oup.comresearchgate.netnih.gov High-resolution crystal structures of Tad1 have provided insights into its function, revealing that the decarboxylation process is favored under acidic conditions and involves protonation and a double bond migration. oup.comresearchgate.netnih.gov

This detailed structural and mechanistic understanding provides a solid foundation for targeted protein engineering efforts. researchgate.netnih.gov Future research can focus on site-directed mutagenesis to alter key amino acid residues in the active site of Tad1 to:

Improve catalytic efficiency (kcat/Km): By modifying residues involved in substrate binding and catalysis, it may be possible to increase the enzyme's turnover rate and affinity for trans-aconitate.

Enhance stability: Engineering a more robust enzyme that can withstand the harsh conditions of industrial fermentation (e.g., low pH, high temperature) would be highly beneficial.

Alter substrate specificity: While Tad1 is specific for trans-aconitate, engineered variants could potentially accept other substrates, leading to the production of novel compounds. wikipedia.org

The knowledge gained from studying Tad1 can also be applied to other enzymes in the this compound pathway, such as aconitate isomerase (Adi1), to create a more efficient and streamlined biosynthetic process. researchgate.netoup.com

Exploring Novel Biosynthetic Pathways

The discovery and exploration of novel biosynthetic pathways for this compound are critical for developing alternative and potentially more efficient production methods. While the conversion from citrate via the tricarboxylic acid (TCA) cycle is the most well-known route, nature may hold other, as-yet-undiscovered pathways. mdpi.comencyclopedia.pub

One area of exploration is the identification of novel enzymes with aconitate-producing capabilities. For example, research has identified a citric acid dehydratase in maize that can directly synthesize trans-aconitic acid from citric acid, bypassing the cis-aconitate intermediate. nih.gov Further investigation into such enzymes from various organisms could reveal new catalytic mechanisms and provide new tools for metabolic engineering.

Another avenue of research is the discovery of entirely new pathways. The biosynthesis of trans-aconitic acid in Bacillus thuringiensis was recently elucidated, revealing a two-gene operon (tbr) responsible for its production. nih.govnih.gov The tbrA gene encodes an aconitate isomerase, while tbrB encodes a transporter for exporting the acid out of the cell. nih.govnih.gov The discovery of this operon not only provides a new set of genes for engineering microbial production hosts but also suggests that similar pathways may exist in other bacteria.

Future research should focus on:

Genome mining: Systematically screening the genomes of diverse microorganisms and plants for genes homologous to known aconitate-producing enzymes.

Metabolomic analysis: Studying the metabolic profiles of organisms that accumulate this compound to identify novel intermediates and potential new pathways. researchgate.net

Enzyme characterization: Isolating and characterizing new enzymes to understand their catalytic properties and potential for industrial application.

The elucidation of novel biosynthetic pathways will not only expand our fundamental understanding of microbial and plant metabolism but also provide a rich genetic toolbox for the development of next-generation cell factories for this compound production. researchgate.netgoogle.com

Elucidation of Biological Mechanisms and Roles

While the industrial applications of this compound are being actively explored, a deeper understanding of its natural biological roles is crucial for leveraging its full potential, particularly in agriculture and medicine.

Detailed Mechanisms of Action for Antifeedant and Antifungal Properties

Trans-aconitic acid (TAA) has been identified as a natural defense compound in various plants, exhibiting both antifeedant and antifungal properties. encyclopedia.pubresearchgate.netusda.gov However, the precise molecular mechanisms underlying these activities are not yet fully understood.

Antifeedant Properties: TAA has been shown to act as an antifeedant against the brown planthopper, a major pest of rice. encyclopedia.pubnih.govfrontiersin.org It is believed that bacteria associated with the plants and insects may be involved in the biosynthesis of TAA as an antifeedant. oup.com Future research should aim to:

Identify the specific receptors in insects that detect TAA and trigger the feeding deterrence response.

Investigate the downstream signaling pathways that are activated upon TAA detection.

Determine if TAA has any toxic effects on the insects or if its action is purely behavioral.

Antifungal Properties: TAA accumulates in certain plants as a protective measure against fungal pathogens like powdery mildew. encyclopedia.pubnih.gov Furthermore, its methylated form, methyl TAA, acts as a phytoalexin in wheat. encyclopedia.pub To elucidate the antifungal mechanism, future studies should focus on:

Identifying the cellular targets of TAA and its derivatives in fungal cells.

Investigating whether TAA disrupts fungal cell wall integrity, inhibits key metabolic enzymes, or interferes with signaling pathways. medchemexpress.com

Exploring the potential synergistic effects of TAA with other plant defense compounds.

A detailed understanding of these mechanisms could pave the way for the development of novel, bio-based pesticides and fungicides that are more specific and environmentally friendly than current synthetic options.

Further Understanding of Its Role in Stress Responses

This compound appears to play a multifaceted role in how plants respond to various environmental stresses. nih.govcreative-proteomics.com Its accumulation has been linked to several stress conditions, suggesting its involvement in broader stress acclimation strategies. creative-proteomics.com

Aluminum Toxicity: In maize, this compound is one of the predominant organic acids produced in response to aluminum toxicity. mdpi.comencyclopedia.pubnih.gov It is thought to protect the plant by chelating the toxic aluminum ions in the soil, preventing their uptake by the roots. mdpi.com Future research in this area could investigate:

The efficiency of this compound in chelating aluminum compared to other organic acids.

The genetic and regulatory networks that control this compound production in response to aluminum stress.

The potential for enhancing aluminum tolerance in crops by engineering them to produce higher levels of this compound.

Redox Regulation and Energy Balance: In higher plants, trans-aconitate is produced and stored as a "tricarboxylic acid pool," which is thought to be involved in balancing the redox level and regulating the TCA cycle. mdpi.comencyclopedia.pubnih.gov The enzyme aconitase, which interconverts citrate and isocitrate via cis-aconitate, is emerging as a key regulator of stress-induced signaling and metabolic balance. nih.govresearchgate.net Aconitase activity is sensitive to oxidative stress, and its modulation can impact cellular redox homeostasis and energy metabolism. researchgate.net Future research should explore:

How the pool of trans-aconitate interacts with the TCA cycle and other metabolic pathways during stress.

The role of aconitase as a sensor and transducer of stress signals. nih.govresearchgate.net

The interplay between this compound metabolism and other stress response pathways, such as the production of antioxidants and stress hormones.

By unraveling the intricate roles of this compound in plant stress responses, it may be possible to develop new strategies for improving crop resilience to a changing climate and challenging agricultural environments.

Exploring Interactions within Complex Biological Systems

This compound, primarily the trans-isomer, is more than a simple intermediate in the tricarboxylic acid (TCA) cycle; it is an active participant in a variety of biological interactions. mdpi.comencyclopedia.pub In plants like sugarcane, sweet sorghum, and certain grasses, it accumulates in significant quantities, suggesting roles beyond primary metabolism. mdpi.comresearchgate.net Future research is geared towards elucidating these complex functions.

Key research areas include:

Plant Defense Mechanisms: Trans-aconitic acid has been identified as an antifeedant, offering protection against insects like the brown planthopper, and as an antifungal agent. encyclopedia.pubresearchgate.net Further studies are needed to understand the molecular basis of these protective qualities and to explore their potential in sustainable agriculture. Research into how some plants accumulate high levels of trans-aconitic acid may reveal genetic and metabolic pathways that could be engineered into other crops to enhance pest resistance. encyclopedia.pub

Metabolic Regulation: The accumulation of trans-aconitic acid may serve to regulate the TCA cycle, potentially by inhibiting the enzyme aconitase. encyclopedia.pubmdpi.com It also plays a role in balancing redox levels and storing fixed carbon. mdpi.com Investigating these regulatory functions in detail could provide insights into plant stress responses, particularly concerning aluminum toxicity, where trans-aconitic acid is known to accumulate in roots. mdpi.com

Microbial Ecology: In the soil and rhizosphere, bacteria such as Pseudomonas sp. can utilize trans-aconitic acid as a sole carbon source by isomerizing it to cis-aconitic acid, which then enters the central metabolism. encyclopedia.puboup.com A recently identified regulatory system in Bacillus velezensis demonstrates the ability to sense and catabolize trans-aconitic acid, giving the bacterium a competitive advantage. oup.com Understanding these bacterial assimilation systems is crucial for comprehending nutrient cycling and plant-microbe interactions in agricultural ecosystems. oup.com

Signaling Pathways: While its derivative, itaconic acid, is well-studied as a signaling molecule in the immune response of macrophages, the direct signaling roles of this compound itself are less clear. nih.gov Future investigations will likely focus on whether this compound acts as a signaling molecule in plants or other organisms, influencing developmental processes or stress responses.

Table 1: Reported Biological Roles and Research Focus for this compound

Biological Role Organism(s) Future Research Direction Reference(s)
Antifeedant Grasses (e.g., barnyard grass), Rice Elucidating molecular mechanisms of deterrence; exploring agricultural applications. encyclopedia.pub
Antifungal Agent Plants Identifying the spectrum of fungal pathogens affected; investigating the mode of action. researchgate.net
Metabolic Regulator Higher Plants (e.g., maize, sugarcane) Quantifying the impact on TCA cycle flux and redox balance under various stress conditions. mdpi.comencyclopedia.pub
Carbon Source Bacteria (e.g., Pseudomonas sp., Bacillus velezensis) Characterizing the diversity and regulation of assimilation pathways in different microbial species. encyclopedia.puboup.com
Aluminum Toxicity Amelioration Maize, Grasses Investigating the chelation mechanism and its effectiveness in different soil types. mdpi.com

Innovative Applications and Sustainable Development

As a top value-added chemical derivable from biomass, this compound is a key target for sustainable development initiatives aimed at replacing petroleum-based products. researchgate.netmdpi.com

The economic viability of this compound production is greatly enhanced when integrated into a biorefinery model. mdpi.com Such models aim to utilize all components of a biomass feedstock to produce a range of products, including biofuels, chemicals, and energy, thereby maximizing value and minimizing waste. mdpi.com

Sugarcane and sweet sorghum are ideal feedstocks as they naturally accumulate high concentrations of this compound in their juices, syrups, and molasses. mdpi.comresearchgate.net A biorefinery could process these sugar-rich streams to produce ethanol (B145695), while the this compound is recovered from byproducts like molasses or vinasse, providing an additional revenue stream for the sugar industry. researchgate.netaldeser.orgnih.gov Lignocellulosic biomass, such as corn stover or sugarcane bagasse, represents another promising, low-cost feedstock. mdpi.combohrium.com

Future research in this area will focus on:

Optimizing extraction and purification techniques for this compound from complex mixtures like molasses. mdpi.com

Developing genetically modified crops with higher this compound yields. nih.gov

Metabolically engineering microorganisms to efficiently produce this compound from various sugars derived from lignocellulose. nih.govnih.gov

Designing integrated processes where waste streams from one process become the feedstock for another, such as using pentose (B10789219) liquor from bagasse pretreatment to produce other organic acids. mdpi.com

The trifunctional nature of this compound, with its three carboxylic acid groups and a double bond, makes it an exceptionally versatile monomer for polymer synthesis. mdpi.comresearchgate.net This allows for the creation of a wide range of bio-based materials with tunable properties.

Significant research is underway to develop:

Polyesters: this compound can be used to produce biocompatible and biodegradable polyesters. mdpi.com For instance, polyesters synthesized from this compound, glycerol (B35011), and cinnamic acid have been developed for use as scaffolds in bone tissue engineering, mimicking the extracellular matrix. mdpi.comresearchgate.net

Plasticizers: Esters of this compound, such as tri-butyl aconitate, are effective bio-based plasticizers that can replace phthalate-based plasticizers, which have environmental and health concerns. researchgate.net

Cross-linking Agents: this compound can act as an effective cross-linking agent for biopolymers like starch, creating films with lower water solubility and altered mechanical properties. researchgate.net

Grafting Agents: Trans-aconitic acid has been used to modify the surface of materials like chitosan (B1678972) to create microparticles with improved properties for applications such as drug delivery. mdpi.com

Future work will aim to synthesize novel polymers and composites, exploring different co-monomers and polymerization techniques to create materials with advanced functionalities for packaging, biomedical devices, and other high-value applications. researchgate.netdntb.gov.ua

For this compound to be successfully commercialized as a platform chemical, its production must be economically competitive and environmentally sustainable. Techno-economic analyses (TEA) and life-cycle assessments (LCA) are critical tools for evaluating the industrial feasibility of different production scenarios. mdpi.com

LCAs evaluate the environmental impact of a product or process from cradle to grave, quantifying metrics like greenhouse gas emissions. Studies on OFMSW-based biorefineries have shown potential for significant reductions in emissions compared to conventional production and waste management practices. rsc.org

Future research must continue to perform rigorous TEA and LCA for various this compound production pathways, considering different feedstocks (sugarcane molasses, lignocellulose), conversion technologies (extraction, fermentation), and integration levels within a biorefinery. ucl.ac.uk These analyses will be crucial for guiding research and development efforts, attracting investment, and ensuring that the bio-based production of this compound is a truly sustainable alternative. procurementresource.com

Development of Advanced Bio-based Materials and Polymers

Advancements in Analytical Techniques and Monitoring

Accurate and robust analytical methods are essential for all aspects of this compound research and production, from fundamental metabolic studies to industrial process control. mdpi.comcreative-proteomics.com The complexity of biological and industrial samples requires techniques that are both sensitive and selective.

Current and emerging analytical platforms include:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying organic acids. shimadzu.com Methods using ion-exclusion chromatography coupled with UV detection are common for analyzing this compound in samples like sugarcane juice. mdpi.commdpi.com The development of faster HPLC methods allows for the simultaneous quantification of multiple organic acids and other compounds like furans, which is valuable for monitoring biomass hydrolysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) offer superior sensitivity and specificity, enabling the detection of this compound isomers at very low concentrations (down to 1 ng/mL) in complex matrices like biofluids and plant tissues. creative-proteomics.commtoz-biolabs.com This is crucial for metabolomics research, mapping metabolic pathways, and identifying biomarkers for disease or stress. creative-proteomics.comhealthmatters.io

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for analyzing organic acids, often after a derivatization step to make the compounds volatile. rsc.org It is widely used in metabolomic profiling.

Process Analytical Technology (PAT): For industrial-scale biorefineries, inline and online monitoring are critical for process control and optimization. Spectroscopic techniques like Mid-Infrared (MIR) and Raman spectroscopy, coupled with chemometrics, are being developed to provide real-time data on the concentrations of substrates and products during fermentation or chemical conversion, reducing the need for offline sampling and analysis. analytik.news

Future advancements will focus on developing custom, high-throughput analytical protocols for unique sample types, improving the automation of these techniques, and integrating data from multiple analytical platforms to gain a more comprehensive understanding of the systems being studied. creative-proteomics.comrsc.org

Table 2: Key Analytical Techniques for this compound

Technique Principle Key Advantages Applications Reference(s)
HPLC-UV Separation by ion-exclusion or reversed-phase chromatography; detection by UV absorbance. Robust, cost-effective, good for routine quantification. Quality control in sugar industry, monitoring fermentation. mdpi.comshimadzu.com
LC-MS/MS High-resolution separation by UPLC; highly specific detection by mass spectrometry. Ultra-sensitive, isomer-specific, suitable for complex matrices. Metabolomics, biomarker discovery, clinical research, pathway analysis. creative-proteomics.commtoz-biolabs.com
GC-MS Separation of volatile derivatives by gas chromatography; detection by mass spectrometry. High resolution, established libraries for compound identification. Comprehensive metabolite profiling. rsc.org
Process Spectroscopy (MIR, Raman) In-situ measurement of molecular vibrations. Real-time, non-destructive, enables process automation. Inline monitoring of biorefinery processes. analytik.news

Q & A

Q. How can aconitic acid be quantified in biological or industrial matrices?

Q. What factors influence this compound removal during sugarcane juice clarification?

Q. What are the biological roles of this compound in plants and microbes?

this compound acts as an antifeedant and antifungal agent in sugarcane, deterring pests and pathogens. It also mitigates aluminum toxicity in acidic soils by chelating metal ions. In microbes, it serves as a carbon source for itaconic acid production and exhibits nematocidal activity (trans-aconitic acid > cis-isomer) .

Advanced Research Questions

Q. How can contradictory data on pH-dependent this compound removal be resolved?

Conflicting studies report pH as marginally significant (P = 0.0460) or insignificant (P = 0.9606) depending on defecant type and sucrose concentration. To resolve this, factorial experimental designs with mixed linear modeling (e.g., SAS software) are critical. For calcium defecants, pH 8.0 maximizes removal (34%), but with magnesium, pH has negligible impact. Researchers must control sucrose levels (15% vs. 60% DS) and defecant chemistry to isolate pH effects .

Q. What methodologies differentiate cis- and trans-aconitic acid isomers in metabolic studies?

Stereospecific chromatography (e.g., chiral columns) or NMR spectroscopy is required. Non-enzymatic dehydration of citric acid using H3PO4 at 120–150°C yields (E)-aconitic acid, while mitochondrial enzymatic pathways produce (Z)-isomers. Isomer-specific bioactivity, such as trans-aconitic acid’s anti-leishmanial properties, necessitates precise separation .

Q. How can this compound recovery be integrated into biorefinery models?

A two-step process is proposed:

  • Electrodialysis to preconcentrate aconitate from sugarcane stillage.
  • Ion-exchange optimization (e.g., sulfate-form resin, pH 4.5) to remove competing ions like chloride (<0.5 g/L enhances capacity). This yields a 90% pure this compound stream, scalable for industrial use .

Q. What experimental designs address this compound’s inhibition of yeast fermentation?

At pH <3.5, undissociated this compound reduces ethanol yield by 30%. Mitigation strategies include:

  • pH adjustment (>4.5) to ionize the acid.
  • Microbial engineering to enhance tolerance (e.g., Saccharomyces cerevisiae strains with efflux pumps). Paradoxically, low this compound levels (4% w/v) slightly improve ethanol titer, suggesting hormesis effects .

Methodological Guidance

  • Statistical Analysis : Use ANOVA with pairwise comparisons (e.g., Tukey’s test) for multi-parameter interactions (temperature × pH × defecant) .
  • Synthesis : For non-enzymatic isomer production, validate reaction pathways via FTIR or mass spectrometry to confirm (E)- or (Z)-configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.